molecular formula C21H23NO5 B1665238 Allocryptopine CAS No. 485-91-6

Allocryptopine

Cat. No.: B1665238
CAS No.: 485-91-6
M. Wt: 369.4 g/mol
InChI Key: HYBRYAPKQCZIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allocryptopine is a dibenzazecine alkaloid, an organic heterotetracyclic compound, a tertiary amino compound, a cyclic ketone, a cyclic acetal and an aromatic ether.
This compound has been reported in Corydalis solida, Corydalis ternata, and other organisms with data available.
induces muscle contraction and relaxation in urinary bladder and ileum, respectively

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBRYAPKQCZIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871677
Record name Allocryptopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24240-04-8, 485-91-6, 48216-02-0
Record name β-Allocryptopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24240-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allocryptopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allocryptopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Allocryptopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allocryptopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fagarine I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allocryptopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allocryptopine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOCRYPTOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

allocryptopine natural sources and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Allocryptopine

Introduction

This compound is a protopine-type isoquinoline alkaloid found in a variety of plant species.[1] It is derived metabolically from the benzylisoquinoline alkaloid (S)-reticuline.[1] Like other protopine alkaloids, it features a ten-membered heterocyclic ring with a tertiary nitrogen and a carbonyl group.[2] this compound has garnered significant interest within the scientific community due to its wide spectrum of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antispasmodic effects.[2][3] This has positioned it as a promising candidate for further investigation in drug development.

This technical guide provides a comprehensive overview of the natural sources of this compound, along with detailed methodologies for its extraction, isolation, and purification from plant matrices. The information is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Natural Sources of this compound

This compound is primarily distributed within plant families such as Papaveraceae (Poppy family), Fumariaceae, Berberidaceae, Ranunculaceae, and Rutaceae.[2] Its presence and concentration can vary significantly depending on the plant species, the specific part of the plant, geographical location, and developmental stage.[2][4]

The following table summarizes notable plant sources of this compound and the reported concentrations where data is available.

Plant Family Species Plant Part(s) Reported this compound Concentration/Yield Reference(s)
Papaveraceae Glaucium corniculatumAerial parts497 µg/mg in the chloroform alkaloid extract[3]
Papaveraceae Argemone mexicanaWhole plant, Leaf, Root~0.5% (combined with berberine and protopine)[5]
Papaveraceae Chelidonium majusWhole plantPresent, but quantitative data not specified[1]
Papaveraceae Eschscholzia californicaWhole plantPresent, but quantitative data not specified[1]
Papaveraceae Macleaya cordataRoots, Aerial partsPresent, but quantitative data not specified[2]
Fumariaceae Fumaria officinalisWhole plantPresent, but quantitative data not specified[1]
Fumariaceae Corydalis speciosaAerial partsPresent, but quantitative data not specified[6]

Isolation and Purification of this compound

The isolation of this compound from plant material is a multi-step process that leverages its basic nature and solubility characteristics.[7] The general strategy involves an initial extraction from the dried plant material, followed by an acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds, and concluding with chromatographic purification to isolate this compound from other alkaloids.

General Isolation Workflow

The following diagram illustrates a standard workflow for the isolation of this compound from a plant source.

G A Dried & Powdered Plant Material B Solvent Extraction (e.g., Ethanol, Methanol) A->B Extraction C Crude Extract (Concentrated) B->C Concentration D Acid-Base Partitioning C->D E Aqueous Acidic Phase (Alkaloid Salts) D->E Alkaloids Partition F Organic Phase (Neutral/Acidic Impurities) D->F Impurities Removed G Basification (e.g., NH4OH) & Organic Solvent Extraction E->G H Crude Alkaloid Fraction G->H I Chromatographic Purification (e.g., Column Chromatography) H->I Separation J Pure this compound I->J Isolation

Caption: Generalized workflow for this compound isolation.

Experimental Protocols

Below are detailed methodologies for key experiments in the isolation and purification of this compound.

Protocol 1: Extraction and Acid-Base Partitioning

This protocol describes a standard method for obtaining a crude alkaloid fraction from plant material.[7][8]

  • Preparation of Plant Material : Air-dry the collected plant material (e.g., aerial parts of Glaucium corniculatum) at a temperature below 50°C to prevent degradation of thermolabile compounds.[7] Once dried, pulverize the material into a fine powder to increase the surface area for extraction.

  • Initial Solvent Extraction :

    • Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus or a large vessel for maceration.[9]

    • Extract the powder with 95% ethanol or methanol for 24-48 hours.[10] Alternatively, perform cold maceration by soaking the material in the solvent three times, for 7 days each time.[10]

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic/methanolic extract.[7]

  • Acid-Base Liquid-Liquid Partitioning :

    • Suspend the crude extract in a 1% aqueous hydrochloric acid (HCl) solution. This protonates the alkaloids, rendering them soluble in the aqueous phase as hydrochloride salts.

    • Filter the acidic solution to remove any insoluble residues.

    • Wash the acidic solution with a water-immiscible organic solvent such as chloroform or diethyl ether to remove neutral and weakly acidic impurities, which will remain in the organic phase.[7][9] Discard the organic phase.

    • Adjust the pH of the aqueous phase to between 9 and 10 using a base, such as ammonium hydroxide (NH₄OH), to deprotonate the alkaloid salts and precipitate the free alkaloid bases.

    • Perform a liquid-liquid extraction on the basified aqueous solution using chloroform or dichloromethane.[10] The free alkaloids, including this compound, will partition into the organic phase.

    • Combine the organic fractions, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude alkaloid fraction.[7]

Protocol 2: Chromatographic Purification

This protocol outlines the separation of individual alkaloids from the crude fraction.

  • Column Chromatography (Silica Gel) :

    • Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.[10]

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity. For example, start with petroleum ether-ethyl acetate (100:5 v/v) and gradually increase the proportion of ethyl acetate to 100%.[10]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the compound of interest (identified by comparison with a standard, if available).

  • Further Purification (Sephadex LH-20) :

    • For further purification, subject the combined fractions to size-exclusion chromatography on a Sephadex LH-20 column.[10]

    • A common eluent for this step is a mixture of dichloromethane and methanol (1:1 v/v).[10]

    • Collect and monitor fractions as described above.

  • Crystallization :

    • Evaporate the solvent from the purified fractions containing this compound.

    • Recrystallize the resulting solid from a suitable solvent (e.g., methanol or ethanol) to obtain pure, crystalline this compound.[10] The purity can be confirmed by measuring its melting point and using spectroscopic techniques (NMR, MS) and HPLC.[1]

The following table summarizes the key parameters for the isolation protocols.

Step Parameter Description Typical Reagents/Conditions Reference(s)
Extraction MethodTechnique for initial extractionMaceration, Soxhlet extraction, Percolation[9][10][11]
SolventSolvent for initial extractionEthanol, Methanol, Acidified Water (0.1-1% HCl or H₂SO₄)[10]
Partitioning AcidificationTo form water-soluble alkaloid salts0.1-1% HCl or H₂SO₄[7]
BasificationTo liberate free alkaloid basesAmmonium Hydroxide (NH₄OH) to pH 9-10[7]
SolventFor extraction of free basesChloroform, Dichloromethane, Diethyl Ether[9][10]
Purification Stationary PhaseSolid support for chromatographySilica Gel (100-200 mesh), Sephadex LH-20, Alumina[7][10]
Mobile PhaseEluent for column chromatographyGradients of Petroleum Ether/Ethyl Acetate or Chloroform/Methanol[7][10]
MonitoringTechnique to track separationThin Layer Chromatography (TLC) with Dragendorff's reagent[12]
Final Step Final PurificationTo obtain high-purity compoundRecrystallization[10]

Conclusion

This compound represents a valuable natural product with significant therapeutic potential. The successful isolation of this alkaloid is contingent upon a systematic approach that combines classical phytochemical techniques with modern chromatographic methods. The protocols and data presented in this guide offer a robust framework for researchers to efficiently extract and purify this compound from its diverse natural sources, thereby facilitating further pharmacological investigation and potential drug development endeavors.

References

allocryptopine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine is a protopine alkaloid found in various plant species of the Papaveraceae family, including Macleaya cordata and Corydalis species.[1][2] It is a bioactive compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used to elucidate its effects.

Chemical Structure and Identification

This compound, also known as α-Fagarine or β-Homochelidonine, is a tetracyclic isoquinoline alkaloid.[3][4] Its core structure consists of a dibenzazecine skeleton.[4]

IdentifierValueReference
IUPAC Name 3,4-Dimethoxy-6-methyl-5,7,8,15-tetrahydro-11H-[1][3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one[1]
CAS Number 485-91-6[1]
Molecular Formula C₂₁H₂₃NO₅[1]
SMILES CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3[1]
InChI Key HYBRYAPKQCZIAE-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight 369.41 g/mol [1]
Melting Point 160-161 °C[5]
Boiling Point (Predicted) 552.7 ± 50.0 °C[5]
Density (Predicted) 1.216 ± 0.06 g/cm³[5]
pKa (Predicted) 7.86 ± 0.20[5]
Solubility Soluble in ethanol, chloroform, ether, ethyl acetate, and dilute acids. Slightly soluble in DMSO and methanol.[3][5]
Appearance White to pale brown solid[5]
Spectroscopic Data

¹H NMR: Data available in referenced literature.[2]

¹³C NMR: Data available in referenced literature.[2]

Mass Spectrometry: Key fragments and their m/z values are available in referenced literature.[6]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects. The underlying molecular mechanisms for these activities are being actively investigated.

Anti-Inflammatory and Neuroprotective Effects

This compound has been shown to exert anti-inflammatory and neuroprotective effects through the modulation of several key signaling pathways.

One identified pathway involves the CX3CL1/GNB5/AKT/NF-κB/Apoptosis axis .[1][3] In this pathway, this compound downregulates the expression of the chemokine CX3CL1 and the G-protein subunit GNB5. This leads to a reduction in the phosphorylation of AKT and the subsequent inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. The inhibition of this pathway ultimately leads to a decrease in apoptosis and a reduction in the inflammatory response.[1][3]

CX3CL1_pathway This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 GNB5 GNB5 This compound->GNB5 AKT AKT CX3CL1->AKT GNB5->AKT pAKT p-AKT AKT->pAKT P NFkB NF-κB pAKT->NFkB pNFkB p-NF-κB NFkB->pNFkB P Inflammation Inflammation pNFkB->Inflammation Apoptosis Apoptosis pNFkB->Apoptosis

This compound's inhibition of the CX3CL1/GNB5/AKT/NF-κB pathway.

Another critical anti-inflammatory mechanism of this compound involves the TLR4-dependent NF-κB and p38 MAPK pathways .[4] this compound inhibits the Toll-like receptor 4 (TLR4) signaling, which in turn suppresses the activation of both the NF-κB and p38 MAPK pathways. This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines.[4]

TLR4_pathway This compound This compound TLR4 TLR4 This compound->TLR4 NFkB NF-κB Pathway TLR4->NFkB p38MAPK p38 MAPK Pathway TLR4->p38MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines p38MAPK->Pro_inflammatory_Cytokines

This compound's modulation of TLR4-dependent inflammatory pathways.

Furthermore, the neuroprotective effects of this compound are also attributed to its ability to modulate the Akt/GSK-3β/tau pathway .[6] By activating Akt and inhibiting glycogen synthase kinase-3β (GSK-3β), this compound can reduce the hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative diseases.[6]

Anti-Arrhythmic Effects

The anti-arrhythmic properties of this compound are primarily due to its ability to block multiple ion channels in cardiomyocytes.[5][7][8] Specifically, it has been shown to inhibit the transient outward potassium current (Ito) and the slow delayed rectifier potassium current (IKs).[5][8] By modulating these currents, this compound can alter the action potential duration and reduce the dispersion of repolarization, thereby suppressing arrhythmias.[7]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the biological activities of this compound. For detailed, step-by-step protocols, it is recommended to consult the specific cited literature.

Cell Viability Assays

MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[9]

LDH Assay: The lactate dehydrogenase (LDH) cytotoxicity assay measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is quantified using an enzymatic reaction that results in a colored product, which is measured spectrophotometrically.[9]

Gene and Protein Expression Analysis

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression of specific genes. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA in real-time using a fluorescent dye or probe. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial amount of target mRNA.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection. The resulting signal is proportional to the amount of the target protein. In studies on this compound's anti-inflammatory effects, antibodies against proteins such as CX3CL1, GNB5, p-AKT, and p-NF-κB have been utilized.[1]

Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory effect of this compound on AChE is typically measured using Ellman's method. This colorimetric assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically. The rate of color development is inversely proportional to the AChE inhibitory activity of the compound.

Electrophysiology

Patch-Clamp Technique: This electrophysiological technique is used to study the properties of ion channels in the cell membrane. A micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane. This allows for the measurement of the flow of ions through single or multiple ion channels. The whole-cell patch-clamp configuration is commonly used to study the effects of compounds like this compound on cardiac ion channels such as hERG, Ito, and IKs.[3][5][8]

Conclusion

This compound is a promising natural product with a wide range of pharmacological activities. Its anti-inflammatory, neuroprotective, and anti-arrhythmic effects are mediated through the modulation of multiple signaling pathways and ion channels. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this multifaceted compound. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a lead compound for the treatment of various diseases.

References

The Biosynthesis of Allocryptopine in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the allocryptopine biosynthesis pathway in plants. This compound, a protopine alkaloid, is a member of the diverse family of benzylisoquinoline alkaloids (BIAs) and has garnered interest for its wide range of pharmacological activities. This document details the enzymatic steps, regulatory networks, and key experimental protocols relevant to the study of this important plant-derived metabolite.

The this compound Biosynthesis Pathway

This compound is synthesized from the central BIA intermediate, (S)-reticuline, through a series of enzymatic reactions primarily involving cytochrome P450 monooxygenases and a methyltransferase. The pathway proceeds through the formation of protoberberine and then protopine intermediates.

The established pathway from (S)-reticuline to protopine involves four key enzymatic steps:

  • Berberine Bridge Enzyme (BBE) : This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This reaction is a critical branch point in BIA metabolism.

  • (S)-Cheilanthifoline Synthase : A cytochrome P450-dependent enzyme (CYP719A family) that hydroxylates and subsequently forms a methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline.[1]

  • (S)-Stylopine Synthase : Another cytochrome P450 enzyme of the CYP719A family that converts (S)-cheilanthifoline to (S)-stylopine through the formation of a second methylenedioxy bridge.[2][3]

  • (S)-Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT) : This enzyme catalyzes the N-methylation of (S)-stylopine to yield (cis)-N-methylstylopine.[4][5]

The final step in the pathway is the conversion of protopine to this compound:

  • Protopine 6-Hydroxylase (P6H) : This cytochrome P450 enzyme is responsible for the hydroxylation of protopine at the 6-position to form 6-hydroxyprotopine, which is then believed to be spontaneously rearranged to this compound.[6]

Allocryptopine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline (S)-Cheilanthifoline Synthase (CYP719A) Stylopine (S)-Stylopine Cheilanthifoline->Stylopine (S)-Stylopine Synthase (CYP719A) N_Methylstylopine (cis)-N-Methylstylopine Stylopine->N_Methylstylopine TNMT Protopine Protopine N_Methylstylopine->Protopine Spontaneous rearrangement This compound This compound Protopine->this compound Protopine 6-Hydroxylase (P6H, CYP82N)

Figure 1: The biosynthetic pathway of this compound from (S)-reticuline.

Quantitative Data

Quantitative data for the enzymes in the this compound pathway is crucial for metabolic engineering and understanding pathway flux. The following table summarizes available kinetic and quantitative data.

EnzymeSubstrateKm (µM)VmaxPlant SpeciesReference
(S)-Tetrahydroprotoberberine cis-N-methyltransferase (TNMT)(R,S)-Stylopine0.6Not ReportedPapaver somniferum[5]
(S)-Tetrahydroprotoberberine cis-N-methyltransferase (TNMT)S-Adenosyl-L-methionine11.5Not ReportedPapaver somniferum[5]
Protopine 6-Hydroxylase (P6H)ProtopineNot ReportedNot ReportedEschscholzia californica[6]
(S)-Cheilanthifoline Synthase(S)-ScoulerineNot ReportedNot ReportedEschscholzia californica[1]
(S)-Stylopine Synthase(S)-CheilanthifolineNot ReportedNot ReportedEschscholzia californica[3]

Tissue-Specific Accumulation of this compound and Protopine

Plant SpeciesTissueThis compound (µg/g FW)Protopine (µg/g FW)Reference
Argemone mexicana (3-week-old)Leaf~150~50[7]
Argemone mexicana (3-week-old)Root~200~100[7]
Argemone mexicana (12-week-old)Leaf~100~350[7]
Argemone mexicana (12-week-old)Root~250~150[7]

Regulation of this compound Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids, including this compound, is tightly regulated by various signaling pathways, with the jasmonate signaling cascade being one of the most well-characterized.

Jasmonate Signaling Pathway

Jasmonates (JAs) are plant hormones that mediate responses to a wide range of biotic and abiotic stresses. Elicitation by JAs or their precursors leads to the upregulation of transcription factors that, in turn, activate the expression of BIA biosynthetic genes.

A simplified model of the jasmonate signaling pathway leading to the activation of BIA biosynthetic genes is as follows:

  • JA-Ile Synthesis and Perception : In response to stimuli, jasmonic acid (JA) is synthesized and conjugated to isoleucine to form the bioactive hormone, JA-isoleucine (JA-Ile).

  • COI1-JAZ Co-receptor Complex : JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex. This binding promotes the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

  • JAZ Protein Degradation : The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.

  • Activation of Transcription Factors : The degradation of JAZ repressors releases the transcription factors they were inhibiting. Key transcription factors in this pathway include MYC2 (a basic helix-loop-helix, bHLH, protein) and various WRKY transcription factors.[8][9]

  • Gene Expression : The activated transcription factors bind to specific cis-regulatory elements in the promoters of BIA biosynthetic genes, including those in the this compound pathway, leading to their increased transcription and subsequent alkaloid accumulation.[2]

Jasmonate_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stimuli->JA_Biosynthesis JA Jasmonic Acid JA_Biosynthesis->JA JA_Ile JA-Isoleucine JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2_WRKY MYC2 / WRKY TFs JAZ->MYC2_WRKY represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination BIA_Genes BIA Biosynthetic Genes MYC2_WRKY->BIA_Genes activates transcription BIA_Enzymes Biosynthetic Enzymes BIA_Genes->BIA_Enzymes transcription & translation

Figure 2: Jasmonate signaling pathway regulating BIA biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound and Protopine by HPLC-UV

This protocol provides a general method for the extraction and quantification of this compound and protopine from plant material.

Materials:

  • Plant tissue (fresh or lyophilized)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • This compound and protopine standards

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of finely ground, lyophilized plant tissue (or 500 mg of fresh tissue).

    • Add 5 mL of methanol and vortex thoroughly.

    • Sonicate the sample for 30 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of methanol and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B. The gradient should be optimized for the specific plant matrix.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 288 nm.

    • Quantification: Prepare a standard curve of this compound and protopine standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Microsomal Protein Extraction for Cytochrome P450 Enzyme Assays

Cytochrome P450 enzymes involved in this compound biosynthesis are membrane-bound. This protocol describes the isolation of microsomes from plant tissue.

Materials:

  • Plant tissue (e.g., seedlings, cell cultures)

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10 mM sodium metabisulfite, 2 mM DTT, 5% (w/v) polyvinylpolypyrrolidone (PVPP), 1 M sucrose.

  • Resuspension Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 20% (v/v) glycerol.

  • Liquid nitrogen

  • Mortar and pestle

  • Cheesecloth and Miracloth

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Homogenization:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add cold extraction buffer (approximately 2 mL per gram of tissue) and continue grinding to a fine slurry.

  • Filtration and Centrifugation:

    • Filter the homogenate through four layers of cheesecloth and then one layer of Miracloth.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and other large organelles.

  • Microsome Pelleting:

    • Carefully transfer the supernatant to fresh ultracentrifuge tubes.

    • Centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.

  • Washing and Storage:

    • Discard the supernatant.

    • Gently wash the microsomal pellet with resuspension buffer.

    • Resuspend the pellet in a minimal volume of resuspension buffer (e.g., 200-500 µL).

    • Determine the protein concentration using a Bradford or BCA assay.

    • Aliquot the microsomal fraction and store at -80°C until use.

Enzyme Assay for (S)-Cheilanthifoline Synthase (Cytochrome P450)

This assay measures the conversion of (S)-scoulerine to (S)-cheilanthifoline by a microsomal preparation.

Materials:

  • Microsomal protein preparation

  • (S)-Scoulerine substrate

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 100 µL of 100 mM potassium phosphate buffer (pH 7.5)

      • 50-100 µg of microsomal protein

      • 10 µL of 1 mM (S)-scoulerine (in a suitable solvent like DMSO, final concentration 100 µM)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM).

    • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

    • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Analysis:

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the residue in 50 µL of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Analyze 20 µL by HPLC or LC-MS to detect and quantify the (S)-cheilanthifoline product. A control reaction without NADPH should be performed to account for any non-enzymatic conversion.

Experimental and Analytical Workflow

The elucidation and characterization of a biosynthetic pathway like that of this compound typically follows a structured workflow.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Functional Validation Phase cluster_InPlanta In Planta Characterization Metabolite_Profiling Metabolite Profiling (LC-MS, NMR) Candidate_Gene_ID Candidate Gene Identification Metabolite_Profiling->Candidate_Gene_ID Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Transcriptome_Analysis->Candidate_Gene_ID Heterologous_Expression Heterologous Expression (Yeast, E. coli) Candidate_Gene_ID->Heterologous_Expression Gene_Silencing Gene Silencing (RNAi, CRISPR) Candidate_Gene_ID->Gene_Silencing Overexpression Overexpression Studies Candidate_Gene_ID->Overexpression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assays->Kinetic_Analysis Metabolite_Quantification Metabolite Quantification (HPLC, LC-MS) Gene_Silencing->Metabolite_Quantification Overexpression->Metabolite_Quantification

Figure 3: A general experimental workflow for the elucidation of a plant biosynthetic pathway.

This guide provides a foundational understanding of the this compound biosynthesis pathway. Further research is needed to fully characterize the kinetics of all enzymes involved and to explore the interplay of various regulatory networks beyond jasmonate signaling. The provided protocols and workflows offer a starting point for researchers aiming to investigate and engineer the production of this and other valuable benzylisoquinoline alkaloids.

References

Allocryptopine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine is a protopine-type isoquinoline alkaloid found predominantly in plants of the Papaveraceae family. Since its discovery, it has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. This document provides an in-depth technical overview of this compound, covering its discovery and history, physicochemical properties, and known biological activities with a focus on its mechanisms of action. Detailed summaries of quantitative data are presented in tabular format for ease of comparison, and where available, experimental protocols for key studies are described. Furthermore, this guide includes visualizations of the key signaling pathways modulated by this compound, rendered using the DOT language, to facilitate a deeper understanding of its molecular interactions.

Discovery and History

The precise historical details of the initial discovery and isolation of this compound are not definitively documented in readily available scientific literature. It is known to be a constituent of opium, the dried latex from Papaver somniferum, and was likely first encountered during the extensive chemical investigations of opium alkaloids that took place in the 19th and early 20th centuries. The era of alkaloid discovery began in the early 1800s with the isolation of morphine from opium by Friedrich Sertürner.[1] This spurred further research into the chemical constituents of medicinal plants.

This compound belongs to the class of protopine alkaloids, which are characterized by a ten-membered ring system. It has been isolated from a wide variety of plant species within the Papaveraceae family, including members of the genera Glaucium, Argemone, Eschscholzia, Corydalis, Fumaria, and Chelidonium.[2] While the exact "who, when, and where" of its initial isolation remains unclear, its presence in opium suggests it was likely identified by chemists working on the minor alkaloids of this complex mixture. One source indicates its isolation from opium with a yield of approximately 0.01%.

The structural elucidation of this compound and its congeners progressed with the development of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in confirming its complex tetracyclic structure.

Physicochemical Properties

This compound is a tertiary amino compound with a cyclic ketone and acetal functional groups within an organic heterotetracyclic system.[3]

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₅[3]
Molecular Weight 369.41 g/mol [3]
CAS Number 485-91-6[3]
Appearance White crystals[4]
Melting Point 160.5 °C
Solubility Slightly soluble in water; more soluble in organic solvents like chloroform and ethanol.[5]
Synonyms α-Allocryptopine, α-Fagarine, β-Homochelidonine, Thalictrimine[3]

Quantitative Data

Table 3.1: Yield of this compound from Various Plant Sources
Plant SourcePart of PlantExtraction MethodYieldReference
Papaver somniferum (Opium)LatexNot specified~0.01%
Glaucium corniculatumNot specifiedChloroform extraction497 µg/mg of extract
Argemone mexicanaNot specifiedNot specified~0.5% (of total protoberberine alkaloids)[6]
Table 3.2: Summary of Biological Activity Data
Biological ActivityAssay SystemMetricValueReference
AntimalarialPlasmodium falciparum (in vitro)IC₅₀1.46 µg/mL[6]
NeuroprotectionH₂O₂-induced oxidative stress in dPC12 cellsSuppression of intracellular ROS5.7-fold decrease
NeuroprotectionH₂O₂-induced oxidative stress in dPC12 cellsReduction in apoptotic cells3.0-fold decrease
Anti-inflammatoryDextran sulfate sodium (DSS)-induced colitis in miceDownregulation of CX3CL1 and GNB5Significant reduction
Anti-inflammatoryLPS-stimulated BV-2 microglial cellsInhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)Dose-dependent

Experimental Protocols

Isolation of this compound-rich Alkaloid Extract from Glaucium corniculatum

This protocol is based on the methodology described for obtaining an this compound-rich extract for neuroprotection studies.

Objective: To extract total alkaloids from Glaucium corniculatum and quantify the this compound content.

Materials and Methods:

  • Plant Material: Dried and powdered aerial parts of Glaucium corniculatum.

  • Extraction:

    • The powdered plant material is subjected to extraction with chloroform.

    • The resulting chloroform extract is concentrated under reduced pressure to yield a crude extract.

  • Quantification (GC-MS Analysis):

    • The chloroform extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The identification of this compound is confirmed by comparing its mass spectrum with reference spectra in the NIST library.

    • Quantification is performed based on the peak area of this compound relative to an internal standard.

Results: The chloroform extract of Glaucium corniculatum was found to contain the highest concentration of this compound at 497 µg/mg of the extract.

Assessment of Neuroprotective Effects in a Cell-Based Assay

This protocol outlines the methodology used to evaluate the neuroprotective effects of this compound against oxidative stress.

Objective: To determine the effect of this compound on reactive oxygen species (ROS) production and apoptosis in a neuronal cell line model of oxidative stress.

Materials and Methods:

  • Cell Culture: Differentiated PC12 (dPC12) cells are used as a model for neuronal cells.

  • Induction of Oxidative Stress: Oxidative stress is induced by treating the dPC12 cells with hydrogen peroxide (H₂O₂).

  • Treatment: Cells are co-treated with H₂O₂ and various concentrations of the this compound-rich chloroform alkaloid extract (CAE).

  • Measurement of Intracellular ROS: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), via flow cytometry.

  • Apoptosis Assay: The percentage of apoptotic cells is determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Results: The this compound-rich extract significantly suppressed intracellular ROS production (5.7-fold) and reduced the percentage of apoptotic cells (3.0-fold) in H₂O₂-treated dPC12 cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Neuroprotective Effects via the Akt/GSK-3β/Tau Pathway

This compound has demonstrated neuroprotective properties by mitigating oxidative stress-induced neuronal apoptosis. This is achieved through the modulation of the Akt/GSK-3β/Tau signaling cascade. This compound enhances the phosphorylation of Akt and GSK-3β, which in turn inhibits the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.

Akt_GSK3b_Tau_Pathway This compound This compound Akt Akt This compound->Akt promotes phosphorylation pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b inhibits Apoptosis Neuronal Apoptosis pAkt->Apoptosis inhibits pGSK3b p-GSK-3β (Inactive) Tau Tau GSK3b->Tau promotes hyperphosphorylation pTau Hyperphosphorylated Tau pTau->Apoptosis leads to

This compound's modulation of the Akt/GSK-3β/Tau pathway.
Anti-inflammatory Effects via TLR4-Dependent NF-κB and p38 MAPK Pathways

This compound exhibits anti-inflammatory activity by targeting the Toll-like receptor 4 (TLR4) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the activation of downstream signaling cascades, including the NF-κB and p38 MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

TLR4_NFkB_p38_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 inhibits IKK IKK Complex MyD88->IKK p38 p38 MAPK MyD88->p38 IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus p38_nuc p-p38 p38->p38_nuc Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_nuc->Cytokines induces transcription p38_nuc->Cytokines induces transcription

Inhibition of TLR4-mediated inflammatory pathways by this compound.
Modulation of the CX3CL1–CX3CR1 Axis in Inflammatory Bowel Disease

In the context of inflammatory bowel disease (IBD), this compound has been shown to ameliorate colitis by downregulating the chemokine CX3CL1 and its receptor CX3CR1. This axis is crucial in mediating communication between neurons and microglia. By inhibiting this pathway, this compound reduces the phosphorylation of AKT and NF-κB, leading to decreased apoptosis and a reduction in the inflammatory response in the colon.

CX3CL1_CX3CR1_Pathway This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 downregulates CX3CR1 CX3CR1 CX3CL1->CX3CR1 binds to GNB5 GNB5 CX3CR1->GNB5 AKT AKT GNB5->AKT activates NFkB NF-κB AKT->NFkB activates Apoptosis Apoptosis NFkB->Apoptosis promotes Inflammation Colonic Inflammation NFkB->Inflammation promotes

This compound's effect on the CX3CL1-CX3CR1 axis in IBD.

Synthesis

Future Directions

This compound continues to be a molecule of significant interest for drug discovery and development. Its multifaceted pharmacological profile, particularly its neuroprotective and anti-inflammatory properties, warrants further investigation. Future research should focus on:

  • Elucidating the precise historical details of its discovery.

  • Developing and publishing a detailed total synthesis protocol. This would enable the production of larger quantities for extensive preclinical and clinical studies and the generation of novel analogs with improved therapeutic properties.

  • Conducting in-depth preclinical studies to further characterize its pharmacokinetic and pharmacodynamic profiles.

  • Exploring its therapeutic potential in a broader range of diseases , including other neurodegenerative disorders and inflammatory conditions.

Conclusion

This compound is a pharmacologically active isoquinoline alkaloid with a rich, albeit not fully documented, history. Its demonstrated efficacy in modulating key signaling pathways involved in neuroinflammation and apoptosis positions it as a promising lead compound for the development of novel therapeutics. The data and experimental insights compiled in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing natural product.

References

Allocryptopine: A Comprehensive Technical Guide to its Biological Activities and Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivities, focusing on its neuroprotective, anti-inflammatory, anti-arrhythmic, and antimicrobial properties. Detailed experimental protocols for key screening assays are provided, along with a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bioactive isoquinoline alkaloid that has garnered significant scientific interest due to its diverse pharmacological effects.[1][2] Its unique chemical structure contributes to its ability to interact with various biological targets, making it a compelling candidate for the development of novel therapeutics. This guide aims to consolidate the current knowledge on this compound's biological activities, providing a practical resource for its further investigation and potential clinical applications.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its efficacy in various experimental models.

Table 1: Antimicrobial and Antiparasitic Activity of this compound

OrganismActivityValueReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)250 µg/mL[3]
Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)125 µg/mL[3]
Escherichia coliMinimum Inhibitory Concentration (MIC)125 µg/mL[3]
Plasmodium falciparumInhibitory Concentration (IC50)5.08 µM[3]
Entamoeba histolyticaInhibitory Concentration (IC50)135 µM[3]
Fusarium graminearumInhibitory Concentration (IC50)15.2 - 42.4 µg/mL[3]
Fusarium oxysporumInhibitory Concentration (IC50)15.2 - 42.4 µg/mL[3]

Table 2: Anti-arrhythmic Activity of this compound

Ion ChannelActivityValueCell LineReference
hERG Potassium ChannelIC5049.65 µmol/LHEK293

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways implicated in various disease processes.

Neuroprotective Effects: The Akt/GSK-3β/Tau Pathway

This compound has demonstrated significant neuroprotective effects, particularly in the context of Alzheimer's disease models. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and the hyperphosphorylation of the tau protein by modulating the Akt/GSK-3β signaling pathway.[4] this compound enhances the phosphorylation of Akt and GSK-3β, which in turn inhibits the downstream phosphorylation of tau, a hallmark of Alzheimer's disease.[4]

Akt_GSK3b_Tau_Pathway This compound This compound Akt Akt This compound->Akt Promotes phosphorylation pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits by phosphorylation Neuroprotection Neuroprotection & Reduced Apoptosis pAkt->Neuroprotection pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau Promotes phosphorylation pTau Hyperphosphorylated Tau Tau->pTau pTau->Neuroprotection TLR4_NFkB_MAPK_Pathway cluster_LPS Inflammatory Stimulus (LPS) cluster_this compound This compound LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB p38 p38 MAPK MyD88->p38 Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation p38->Inflammation IBD_Pathway This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 Inhibits CX3CR1 CX3CR1 CX3CL1->CX3CR1 GNB5 GNB5 CX3CR1->GNB5 AKT AKT GNB5->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis Inhibits Inflammation Colonic Inflammation NFkB->Inflammation MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24-72h Treat_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Allocryptopine's Mechanism of Action: A Preliminary Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine, a protopine isoquinoline alkaloid found in various plant species of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preliminary studies have highlighted its potential as a neuroprotective and anti-inflammatory agent.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on key signaling pathways and presenting available quantitative data from preliminary research. Detailed experimental methodologies for the cited studies are also provided to facilitate further investigation and drug development efforts.

Core Mechanisms of Action

Current research indicates that this compound exerts its therapeutic effects primarily through the modulation of inflammatory and neuroprotective signaling pathways. The main mechanisms identified to date involve the inhibition of pro-inflammatory cascades and the promotion of cell survival pathways.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

  • Inhibition of the TLR4-Dependent NF-κB and p38 MAPK Pathways: Studies have shown that this compound can attenuate inflammatory responses in microglial cells by inhibiting Toll-like receptor 4 (TLR4) signaling.[2] This inhibition leads to the downstream modulation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, resulting in a decrease in the production of pro-inflammatory cytokines and mediators.[2]

  • Modulation of the CX3CL1–CX3CR1 Axis/GNB5/AKT/NF-κB/Apoptosis Pathway: In a model of dextran sulfate-induced colitis, this compound was found to downregulate the chemokine CX3CL1 and GNB5, leading to reduced phosphorylation of AKT and NF-κB.[3] This action mitigates the inflammatory response and reduces apoptosis in the colon.[3]

Neuroprotective Effects

This compound exhibits neuroprotective properties by interfering with pathways associated with oxidative stress and neuronal apoptosis.

  • Regulation of the Akt/GSK-3β/Tau Pathway: this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating the Akt/glycogen synthase kinase-3β (GSK-3β)/tau pathway. It enhances the phosphorylation of Akt and GSK-3β, which in turn inhibits the hyperphosphorylation of the tau protein, a hallmark of neurodegenerative diseases.

Quantitative Data

The following tables summarize the available quantitative data from preliminary studies on this compound.

Table 1: Antimicrobial and Antiparasitic Activity of this compound

OrganismAssayIC50 / MICReference
Plasmodium falciparumIn vitro antimalarial activityIC50: 5.08 µM[4]
Entamoeba histolyticaIn vitro amoebicidal activityIC50: 135 µM[4]
Staphylococcus aureusMinimum Inhibitory ConcentrationMIC: 250 µg/ml[4]
Pseudomonas aeruginosaMinimum Inhibitory ConcentrationMIC: 125 µg/ml[4]
Escherichia coliMinimum Inhibitory ConcentrationMIC: 125 µg/ml[4]
Fusarium graminearumAntifungal activityIC50: 15.2 - 42.4 µg/ml[4]
Fusarium oxysporumAntifungal activityIC50: 15.2 - 42.4 µg/ml[4]

Table 2: Neuroprotective Effects of this compound-Rich Extract [5][6]

ParameterEffectFold Change / Reduction
Intracellular ROS ProductionSuppression5.7-fold
Apoptotic CellsReduction3.0-fold
Bax mRNA ExpressionReduction2.4-fold
Caspase-9 mRNA ExpressionReduction3.5-fold
Caspase-3 mRNA ExpressionReduction3.5-fold
Bcl-2 mRNA ExpressionIncrease3.0-fold

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates p38 p38 MAPK MyD88->p38 Activates Cytokines Pro-inflammatory Cytokines & Mediators NFkB->Cytokines Upregulates p38->Cytokines Upregulates This compound This compound This compound->TLR4

This compound inhibits the TLR4-dependent signaling pathway.[2]

CX3CL1_Pathway CX3CL1 CX3CL1 CX3CR1 CX3CR1 CX3CL1->CX3CR1 Binds GNB5 GNB5 CX3CR1->GNB5 AKT AKT GNB5->AKT Activates NFkB NF-κB AKT->NFkB Activates Apoptosis Apoptosis NFkB->Apoptosis Promotes Inflammation Inflammation NFkB->Inflammation Promotes This compound This compound This compound->CX3CL1 This compound->GNB5

This compound modulates the CX3CL1-CX3CR1 axis.[3]

Akt_GSK3b_Pathway OxidativeStress Oxidative Stress Akt Akt OxidativeStress->Akt GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) Tau Tau GSK3b->Tau Phosphorylates Hyperphosphorylation Tau Hyperphosphorylation Tau->Hyperphosphorylation Apoptosis Neuronal Apoptosis Hyperphosphorylation->Apoptosis This compound This compound This compound->Akt Promotes phosphorylation

References

Allocryptopine Solubility: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest within the scientific community for its diverse pharmacological activities. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems, becomes paramount for drug development professionals, chemists, and pharmacologists. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination, to empower researchers in advancing their studies.

Overview of this compound Solubility

This compound is a crystalline solid that is generally characterized as being soluble in a range of organic solvents and slightly soluble in water[1][2]. The solubility profile is a critical factor influencing its bioavailability, formulation development, and in vitro/in vivo testing methodologies.

Aqueous Solubility

This compound is described as being "slightly soluble" in water[1]. As an alkaloid with a basic nitrogen atom, its aqueous solubility is expected to be pH-dependent. In acidic solutions, the nitrogen atom can be protonated, forming a more polar salt that exhibits increased solubility in water. Conversely, in neutral to basic aqueous media, this compound exists predominantly in its less polar free base form, resulting in lower solubility.

Organic Solvent Solubility

Qualitative data from various sources indicate that this compound is soluble in a variety of organic solvents. This includes:

  • Alcohols: Methanol, Ethanol[2][3][4][5]

  • Chlorinated Solvents: Chloroform, Dichloromethane[2][4]

  • Ethers: Diethyl ether[4]

  • Esters: Ethyl acetate[2][4]

  • Ketones: Acetone[2]

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO)[2][5]

While quantitative solubility data (e.g., in mg/mL or molarity) is not extensively reported in publicly available literature, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocols outlined in this guide.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not widely published. The following table provides a summary of the qualitative solubility information gathered from multiple sources.

SolventSolubility DescriptionCitation
WaterSlightly Soluble[1]
Dilute AcidsSoluble[4]
MethanolSoluble[2][5]
EthanolSoluble[2][3][4]
ChloroformSoluble[2][4]
DichloromethaneSoluble[2]
Diethyl EtherSoluble[4]
Ethyl AcetateSoluble[2][4]
AcetoneSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2][5]

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC)[6][7][8][9][10].

General Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G prep Preparation of Saturated Solution equil Equilibration prep->equil Agitation at constant temperature sep Phase Separation equil->sep Centrifugation & Filtration quant Quantification sep->quant Analysis of supernatant data Data Analysis & Reporting quant->data Calculation of concentration

Caption: General workflow for determining this compound solubility.

Detailed Protocol: Shake-Flask Method and HPLC Quantification

This protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.

3.2.1. Materials and Reagents

  • This compound (solid, high purity)

  • Solvent of interest (e.g., methanol, ethanol, water with a specific pH)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water)

  • Buffer salts (if pH control is needed)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

3.2.2. Experimental Procedure

The experimental procedure involves the preparation of a saturated solution, followed by quantification of the dissolved this compound.

G cluster_prep Saturated Solution Preparation cluster_sep Phase Separation cluster_quant Quantification by HPLC a Add excess this compound to a known volume of solvent in a sealed vial. b Place the vial in a shaker at a constant temperature (e.g., 25°C or 37°C). a->b c Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). b->c d Centrifuge the vial to pellet the undissolved solid. c->d e Carefully withdraw the supernatant. d->e f Filter the supernatant through a 0.22 µm syringe filter. e->f h Inject the standards and the filtered sample onto the HPLC system. f->h g Prepare a series of standard solutions of This compound of known concentrations. g->h i Generate a calibration curve from the peak areas of the standards. h->i j Determine the concentration of this compound in the sample from the calibration curve. i->j

Caption: Detailed experimental workflow for solubility determination.

3.2.3. HPLC Method Development (Example)

A reversed-phase HPLC method is generally suitable for the quantification of alkaloids like this compound[11][12][13]. The following is a starting point for method development:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: this compound has UV absorbance maxima that can be used for detection. A diode array detector can be used to determine the optimal wavelength.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

3.2.4. Data Analysis and Reporting

The concentration of this compound in the saturated solution is determined from the calibration curve. The solubility is then reported in mg/mL or mol/L at the specified temperature and, if applicable, pH. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH: As a basic alkaloid, the solubility of this compound in aqueous solutions is highly dependent on pH. Lower pH values will lead to protonation and increased solubility.

  • Solvent Polarity: Based on the principle of "like dissolves like," this compound, being a moderately polar molecule, will exhibit higher solubility in solvents with similar polarity.

  • Crystalline Form: Different polymorphic forms or solvates of a compound can have different solubilities[14][15]. It is important to characterize the solid form of this compound being used.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound based on currently available information. While qualitative data indicates its solubility in a range of organic solvents, there is a clear need for quantitative studies to aid in the development of this promising natural product. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the precise solubility of this compound in their specific systems of interest, thereby facilitating further research and development.

References

Allocryptopine Derivatives and Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of allocryptopine and its related compounds for researchers, scientists, and drug development professionals.

This compound, a protopine alkaloid found in various plant species of the Papaveraceae family, has emerged as a promising scaffold for the development of novel therapeutics. Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiarrhythmic effects, have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives and analogs, with a focus on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this area.

Chemical Synthesis and Properties

This compound and its parent compound protopine are isoquinoline alkaloids characterized by a ten-membered heterocyclic ring containing a tertiary nitrogen and a carbonyl group. The synthesis of protopine alkaloids can be achieved through a reaction sequence involving the ring enlargement of indeno[2,1-a][1]benzazepines. This key intermediate is prepared via a Bischler-Napieralski cyclization of substituted 1-(2-bromobenzyl)-3-benzazepin-2-ones.

While specific synthetic details for a wide range of this compound derivatives are not extensively published, the general strategies for modifying related alkaloids can be applied. These include substitutions on the aromatic rings and modifications of the ten-membered ring to explore structure-activity relationships (SAR). The structural similarity between this compound and protopine suggests that synthetic routes developed for one can likely be adapted for the other.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. A significant body of research points to its role in neuroprotection and anti-inflammatory processes.

Neuroprotective Effects and the Akt/GSK-3β/Tau Pathway

This compound has demonstrated neuroprotective properties, particularly in models of oxidative stress-induced neural apoptosis. A primary mechanism underlying this effect is the modulation of the Akt/GSK-3β/tau signaling pathway. This compound has been shown to enhance the phosphorylation of both Akt (at Ser473) and GSK-3β (at Ser9).[2] The phosphorylation of GSK-3β at this site is inhibitory, leading to a decrease in its kinase activity. Since GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, its inhibition by this compound can prevent this pathological event.[2] This ultimately contributes to the suppression of neural apoptosis and the promotion of neuronal survival.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (Ser473)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3B [label="GSK-3β", fillcolor="#F1F3F4", fontcolor="#202124"]; pGSK3B [label="p-GSK-3β (Ser9)\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau", fillcolor="#F1F3F4", fontcolor="#202124"]; pTau [label="Hyperphosphorylated Tau", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Neural Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Neuronal Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Akt [color="#4285F4"]; Akt -> pAkt [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; pAkt -> GSK3B [color="#4285F4"]; GSK3B -> pGSK3B [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; pGSK3B -> Tau [label="Inhibits\nPhosphorylation", style=dashed, arrowhead=tee, color="#EA4335"]; GSK3B -> Tau [color="#4285F4"]; Tau -> pTau [label="Hyperphosphorylation", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; pTau -> Apoptosis [color="#EA4335"]; pGSK3B -> Survival [style=dashed, color="#34A853"]; } caption: this compound's modulation of the Akt/GSK-3β/Tau signaling pathway.

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound are another area of active investigation. While the precise mechanisms are still being fully elucidated, research on related alkaloids suggests potential targets. Isoquinoline alkaloids, as a class, have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators. The carrageenan-induced pedal edema model is a common in vivo assay used to evaluate the anti-inflammatory activity of such compounds.

Quantitative Biological Data

A comprehensive understanding of the potency and efficacy of this compound and its derivatives is crucial for drug development. The following table summarizes the available quantitative data. Note: Specific IC50 and Ki values for a wide range of this compound derivatives are not yet extensively reported in the literature.

CompoundTarget/AssayValueUnitsReference
This compound Binding to Human Serum Albumin (HSA) - Site IIA-6.3kcal/mol (Binding Affinity)
Binding to Human Serum Albumin (HSA) - Site IIIA-7.7kcal/mol (Binding Affinity)
Binding to α1-acid glycoprotein (AAG)-8.8kcal/mol (Binding Affinity)
Protopine Binding to Human Serum Albumin (HSA) - Site IIA-6.5kcal/mol (Binding Affinity)
Binding to Human Serum Albumin (HSA) - Site IIIA-7.7kcal/mol (Binding Affinity)
Binding to α1-acid glycoprotein (AAG)-9.8kcal/mol (Binding Affinity)

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Extraction and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from plant sources, which can be adapted based on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Solvents: Methanol, Chloroform, n-hexane, Acetonitrile

  • Acids and Bases: Hydrochloric acid (HCl), Ammonium hydroxide (NH4OH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Extraction:

    • Macerate the dried, pulverized plant material in chloroform or methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1% HCl.

    • Wash the acidic solution with a non-polar solvent like n-hexane to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide.

    • Extract the liberated alkaloids with chloroform.

  • Purification:

    • Concentrate the chloroform extract to dryness.

    • Redissolve the residue in a minimal amount of the initial mobile phase for HPLC.

    • Purify the this compound using a preparative HPLC system with a suitable column (e.g., C18) and a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).

    • Collect the fractions containing this compound and verify their purity by analytical HPLC and mass spectrometry.

// Nodes Start [label="Dried Plant Material", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Chloroform, Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Alkaloid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Base [label="Acid-Base Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"]; Purified_Extract [label="Purified Alkaloid Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Preparative HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction [color="#4285F4"]; Extraction -> Crude_Extract [color="#4285F4"]; Crude_Extract -> Acid_Base [color="#4285F4"]; Acid_Base -> Purified_Extract [color="#4285F4"]; Purified_Extract -> HPLC [color="#4285F4"]; HPLC -> Final_Product [color="#4285F4"]; } caption: General workflow for the extraction and purification of this compound.

Western Blot Analysis of Akt and GSK-3β Phosphorylation

This protocol details the steps for assessing the phosphorylation status of Akt and GSK-3β in cell lysates, a common method to evaluate the activation of this signaling pathway.

Materials:

  • Cell culture reagents

  • This compound or its derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and the loading control to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

// Nodes Start [label="Cell Culture and Treatment", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis and Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Protein Quantification (BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer to PVDF Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-p-Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Chemiluminescent Detection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis and Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lysis [color="#4285F4"]; Lysis -> Quantification [color="#4285F4"]; Quantification -> SDS_PAGE [color="#4285F4"]; SDS_PAGE -> Transfer [color="#4285F4"]; Transfer -> Blocking [color="#4285F4"]; Blocking -> Primary_Ab [color="#4285F4"]; Primary_Ab -> Secondary_Ab [color="#4285F4"]; Secondary_Ab -> Detection [color="#4285F4"]; Detection -> Analysis [color="#4285F4"]; } caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of new drugs targeting a range of diseases, particularly those with neuroinflammatory and neurodegenerative components. The modulation of the Akt/GSK-3β pathway is a key mechanism that warrants further investigation. Future research should focus on the synthesis and biological evaluation of a wider array of this compound derivatives and analogs to establish clear structure-activity relationships. The generation of more extensive quantitative data, including IC50 and Ki values for various targets, will be essential for advancing these compounds through the drug discovery pipeline. The detailed protocols and workflows provided in this guide are intended to support and standardize these future research efforts, ultimately accelerating the translation of this compound-based compounds into clinical candidates.

References

An In-depth Technical Guide to the Pharmacological Profile of Allocryptopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has emerged as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, quantitative pharmacological data, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development. This document summarizes the current understanding of this compound's effects on the cardiovascular, nervous, and gastrointestinal systems, highlighting its potential as a lead compound for therapeutic development.

Introduction

This compound (α-fagarine, β-homochelidonine) is a bioactive isoquinoline alkaloid that has been the subject of increasing scientific investigation. Its diverse pharmacological activities, including anti-arrhythmic, neuroprotective, anti-inflammatory, and smooth muscle modulating effects, underscore its potential for therapeutic applications. This guide aims to consolidate the existing pharmacological data on this compound, presenting it in a structured and accessible format for the scientific community.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through modulation of multiple molecular targets. The primary mechanisms of action identified to date are detailed below.

Cardiovascular Effects: Anti-arrhythmic Activity

This compound has demonstrated notable anti-arrhythmic properties, primarily through its interaction with cardiac ion channels.[1]

  • hERG Potassium Channel Inhibition: this compound blocks the human ether-a-go-go-related gene (hERG) potassium channels, a key mechanism for its anti-arrhythmic potential. This inhibition is concentration- and voltage-dependent.

Neurological Effects: Neuroprotection

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

  • Akt/GSK-3β Signaling Pathway: this compound has been shown to modulate the Akt/GSK-3β signaling pathway. By increasing the phosphorylation of both Akt and GSK-3β, it may protect neuronal cells from apoptosis and tau hyperphosphorylation.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity by targeting key chemokine signaling pathways.

  • CX3CL1/CX3CR1 Axis Inhibition: this compound is proposed to inhibit the CX3CL1/CX3CR1 signaling axis. This chemokine and its receptor are implicated in neuroinflammation and inflammatory bowel disease. By downregulating this pathway, this compound may reduce inflammatory responses.[2]

Effects on Smooth Muscle

This compound displays dual effects on smooth muscle, causing contraction in the urinary bladder and relaxation in the ileum.[3]

  • Alpha-Adrenergic Receptor Antagonism: The contractile effect on the urinary bladder is attributed to its interaction with alpha-adrenergic receptors. The rightward shift of the this compound concentration-effect curve by the α-blocker phentolamine suggests an antagonistic action at these receptors.[3]

  • Phosphodiesterase Inhibition: The relaxant effect on the ileum is likely mediated by the inhibition of phosphodiesterase (PDE).[3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation. This is supported by the observation that the PDE inhibitor theophylline potentiates the relaxant effect of this compound.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciesCell/Tissue TypeParameterValueReference(s)
hERG Potassium ChannelElectrophysiology (Patch Clamp)HumanHEK293 cellsIC₅₀49.65 µmol/L[4]
Unspecified (Oxytocic agent)Not SpecifiedNot SpecifiedNot SpecifiedIC₅₀37 ± 8 µMNot Specified
Alpha-Adrenergic ReceptorsFunctional Assay (Organ Bath)RatUrinary BladderKi / pA₂Not Reported[3]
PhosphodiesteraseFunctional Assay (Organ Bath)RatIleumEC₅₀ / IC₅₀Not Reported[3]

Table 2: Molecular Docking Binding Affinities of this compound

Target ProteinBinding SiteBinding Affinity (kcal/mol)Reference(s)
Human Serum Albumin (HSA)Site IIA-6.3[5]
Human Serum Albumin (HSA)Site IIIA-7.7[5]
α1-acid glycoprotein (AAG)Not Specified-8.8[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

hERG Potassium Channel Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

  • Methodology: Whole-cell patch-clamp electrophysiology.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Procedure Outline:

    • Culture HEK293-hERG cells under standard conditions.

    • Prepare cells for patch-clamp recording.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

    • Perfuse the cells with control solution to establish a baseline current.

    • Apply increasing concentrations of this compound and record the corresponding reduction in hERG current amplitude.

    • Wash out the compound to assess the reversibility of the inhibition.

    • Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Schild Analysis for Adrenergic Receptor Antagonism
  • Objective: To characterize the nature of this compound's antagonism at alpha-adrenergic receptors.

  • Methodology: In vitro organ bath studies with Schild analysis.[6][7][8][9][10]

  • Tissue: Isolated rat urinary bladder strips.

  • Procedure Outline:

    • Isolate rat urinary bladder and prepare longitudinal smooth muscle strips.

    • Mount the tissue strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

    • Allow the tissues to equilibrate under a resting tension.

    • Record isometric contractions using a force transducer.

    • Generate a cumulative concentration-response curve for a standard alpha-adrenergic agonist (e.g., phenylephrine).

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of this compound for a predetermined period.

    • In the presence of this compound, generate a second cumulative concentration-response curve for the agonist.

    • Repeat steps 6-8 with increasing concentrations of this compound.

    • Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) for each concentration of this compound.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

    • Determine the slope of the Schild plot. A slope not significantly different from unity is indicative of competitive antagonism.

    • The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Ki).

Phosphodiesterase Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on phosphodiesterase activity.

  • Methodology: In vitro functional assay on isolated tissue or biochemical assay with purified enzyme.

  • Tissue (Functional Assay): Isolated rat ileum strips.

  • Procedure Outline (Functional Assay):

    • Isolate rat ileum and prepare longitudinal smooth muscle strips.

    • Mount the tissues in an organ bath as described for the urinary bladder.

    • Induce a stable contraction using a contractile agent (e.g., carbachol or high potassium solution).

    • Generate a cumulative concentration-response curve for the relaxant effect of this compound.

    • To confirm the involvement of PDE inhibition, pre-incubate the tissue with a known PDE inhibitor (e.g., theophylline) and observe the potentiation of this compound-induced relaxation.[3]

  • Procedure Outline (Biochemical Assay):

    • Utilize a commercially available phosphodiesterase assay kit or a purified PDE enzyme preparation.

    • The assay typically involves the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by PDE.

    • The amount of monophosphate produced is then quantified, often through a secondary enzymatic reaction that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

    • Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on PDE activity.

    • Calculate the IC₅₀ or EC₅₀ value from the concentration-response curve.

Western Blot Analysis for Akt/GSK-3β Phosphorylation
  • Objective: To assess the effect of this compound on the phosphorylation status of Akt and GSK-3β.

  • Methodology: Western blotting.

  • Cell Line: A suitable neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Procedure Outline:

    • Culture the neuronal cells and treat them with this compound at various concentrations for a specified duration. A control group (vehicle-treated) should be included.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and GSK-3β (p-GSK-3β), as well as antibodies for total Akt and GSK-3β.

    • Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

ELISA and Western Blot for CX3CL1/CX3CR1 Signaling
  • Objective: To investigate the effect of this compound on the expression of CX3CL1 and its receptor CX3CR1.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

  • Experimental System: Cell culture (e.g., co-culture of neurons and microglia) or in vivo models of inflammation.

  • Procedure Outline (ELISA for secreted CX3CL1):

    • Collect the cell culture supernatant or biological fluid (e.g., plasma, cerebrospinal fluid) from control and this compound-treated samples.

    • Use a commercially available ELISA kit for the specific quantification of CX3CL1.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves capturing the antigen with a specific antibody, detection with a labeled secondary antibody, and a colorimetric reaction.

    • Measure the absorbance and calculate the concentration of CX3CL1 based on a standard curve.

  • Procedure Outline (Western Blot for cellular CX3CL1 and CX3CR1):

    • Prepare cell lysates from control and this compound-treated cells or tissues.

    • Perform western blotting as described in section 4.4, using primary antibodies specific for CX3CL1 and CX3CR1.

    • Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

hERG_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis Culture Culture HEK293-hERG cells Harvest Harvest and prepare single-cell suspension Culture->Harvest Establish_WCC Establish Whole-Cell Configuration Harvest->Establish_WCC Voltage_Protocol Apply Voltage-Clamp Protocol Establish_WCC->Voltage_Protocol Baseline Record Baseline hERG Current Voltage_Protocol->Baseline Drug_Application Apply this compound (Increasing Concentrations) Baseline->Drug_Application Washout Washout Drug_Application->Washout Measure_Current Measure Current Amplitude Washout->Measure_Current CR_Curve Generate Concentration-Response Curve Measure_Current->CR_Curve IC50_Calc Calculate IC50 CR_Curve->IC50_Calc

Figure 1. Experimental workflow for the hERG potassium channel inhibition assay.

Smooth_Muscle_Signaling cluster_bladder Urinary Bladder Smooth Muscle cluster_ileum Ileal Smooth Muscle Allocryptopine_B This compound Alpha_Receptor α-Adrenergic Receptor Allocryptopine_B->Alpha_Receptor Antagonizes Contraction Contraction Alpha_Receptor->Contraction Leads to Allocryptopine_I This compound PDE Phosphodiesterase (PDE) Allocryptopine_I->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Breaks down Relaxation Relaxation cAMP->Relaxation Leads to

Figure 2. Proposed signaling pathways for this compound's effects on smooth muscle.

Akt_GSK3b_Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Promotes Phosphorylation Akt Akt pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Promotes Phosphorylation Apoptosis Neuronal Apoptosis pAkt->Apoptosis Inhibits GSK3b GSK-3β pTau Hyperphosphorylated Tau GSK3b->pTau Promotes Hyperphosphorylation pGSK3b->pTau Inhibits Hyperphosphorylation Tau Tau

Figure 3. Neuroprotective signaling pathway of this compound via Akt/GSK-3β.

CX3CL1_Pathway This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 Inhibits Axis CX3CR1 CX3CR1 CX3CL1->CX3CR1 Binds to Downstream_Signaling Downstream Inflammatory Signaling (e.g., NF-κB) CX3CR1->Downstream_Signaling Activates Inflammation Inflammation Downstream_Signaling->Inflammation Promotes

Figure 4. Anti-inflammatory signaling pathway of this compound via the CX3CL1/CX3CR1 axis.

Conclusion

This compound presents a multifaceted pharmacological profile with significant therapeutic potential. Its ability to modulate key physiological targets, including ion channels, signaling kinases, and chemokine receptors, warrants further investigation. This technical guide provides a consolidated resource to facilitate ongoing research and development efforts. Future studies should focus on elucidating the precise molecular interactions, expanding the quantitative pharmacological dataset, and evaluating the in vivo efficacy and safety of this compound in relevant disease models. The information compiled herein aims to accelerate the translation of this promising natural product into novel therapeutic agents.

References

Allocryptopine in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacology, mechanisms of action, and experimental data related to the isoquinoline alkaloid, allocryptopine, for applications in drug discovery and development.

Introduction

This compound, a protopine isoquinoline alkaloid, is a significant bioactive compound found in various medicinal plants, most notably those belonging to the Papaveraceae family, such as Macleaya cordata and Glaucium species.[1][2] For centuries, these plants have been integral to traditional medicine systems across Europe, Asia, and the Americas for treating a spectrum of ailments, including inflammation and bacterial infections.[1] Modern scientific investigation has begun to validate these traditional uses, uncovering a range of pharmacological activities for this compound, including anti-inflammatory, neuroprotective, and antiarrhythmic effects.[1][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data to support further research and development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse pharmacological profile, with significant activities demonstrated in preclinical studies. The following sections detail its key therapeutic effects and the underlying molecular mechanisms.

Anti-inflammatory Effects

Traditional use of this compound-containing plants for inflammatory conditions is now supported by modern pharmacological studies. This compound has been shown to ameliorate inflammatory bowel disease (IBD) by targeting the CX3CL1–CX3CR1 axis.[3][5] This action leads to the downregulation of the downstream GNB5/AKT/NF-κB signaling pathway, ultimately reducing apoptosis and the inflammatory response in the colon.[3][5]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential. Studies have shown its ability to protect neuronal cells from oxidative stress-induced apoptosis.[1][6] This neuroprotective effect is mediated through the modulation of the Akt/GSK-3β/tau signaling pathway.[1][6] By enhancing the phosphorylation of Akt and GSK-3β, this compound inhibits the hyperphosphorylation of the tau protein, a key pathological feature in Alzheimer's disease.[1][6] Furthermore, it has been observed to suppress intracellular reactive oxygen species (ROS) levels and regulate the cell cycle, contributing to its overall neuroprotective capacity.[6][7]

Antiarrhythmic Effects

Research has indicated that this compound possesses potential antiarrhythmic properties.[3][4] Its mechanism of action in this context is believed to involve the targeting of multiple ion channels, which leads to a reduction in repolarization dispersion.[3][4] However, further research is required to fully elucidate the electrophysiological mechanisms and to establish its clinical efficacy and safety profile for cardiac arrhythmias.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound from various preclinical studies.

ParameterValueContextReference
IC5027.9 µMAldose Reductase Inhibition (rat)[8]
IC501.46 mcg/mLin vitro antiplasmodial activity[9]

Table 1: In Vitro Efficacy of this compound

Animal ModelDosing RegimenObserved EffectReference
Dextran Sulfate Sodium (DSS)-induced colitis in mice50 mg/kg, oral administrationAmelioration of inflammatory bowel disease[2]

Table 2: In Vivo Efficacy of this compound

ParameterValueMethodReference
Binding Affinity (to HSA Site IIIA)-7.7 kcal/molMolecular Docking[10]
Binding Affinity (to AAG)-8.8 kcal/molMolecular Docking[10]

Table 3: Pharmacokinetic and Binding Parameters of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Induction and Assessment of Inflammatory Bowel Disease in Mice
  • Animal Model: Male C57BL/6 mice.[2]

  • Induction of Colitis: Administration of 3% dextran sulfate sodium (DSS) in drinking water.[2]

  • Treatment: this compound (50 mg/kg) administered orally.[2]

  • Assessment:

    • Clinical Signs: Monitoring of body weight, stool consistency, and presence of blood in feces.

    • Histological Analysis: Colon tissue samples are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammation.

    • Western Blot Analysis: Protein extracts from colon tissue are used to measure the levels of key signaling proteins such as CX3CL1, GNB5, p-AKT, and NF-κB.[3][5]

Neuroprotection Assay in PC12 Cells
  • Cell Line: PC12 cells, differentiated with nerve growth factor (NGF).[1][7]

  • Induction of Oxidative Stress: Exposure to hydrogen peroxide (H2O2).[1][7]

  • Treatment: Pre-incubation with various concentrations of this compound.

  • Assessment:

    • Cell Viability: Assessed using the MTT assay.

    • Apoptosis: Quantified by flow cytometry using Annexin V/Propidium Iodide staining.[7]

    • Intracellular ROS: Measured using a fluorescent probe such as DCFH-DA by flow cytometry.[6]

    • Western Blot Analysis: Levels of phosphorylated Akt, GSK-3β, and tau proteins are determined from cell lysates.[1]

In Vitro Antiarrhythmic Activity Assessment
  • Methodology: While specific detailed protocols for this compound are not extensively published, a general approach involves patch-clamp electrophysiology on isolated cardiomyocytes to study the effects on various ion channels (e.g., potassium and sodium channels).[11]

  • Animal Model for Cardiomyocyte Isolation: Rabbits are commonly used.[11]

  • Data Analysis: Changes in action potential duration and ion channel currents are measured and analyzed to determine the electrophysiological effects of this compound.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

G This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 inhibition CX3CR1 CX3CR1 CX3CL1->CX3CR1 GNB5 GNB5 CX3CR1->GNB5 AKT AKT GNB5->AKT NFkB NF-κB AKT->NFkB Inflammation Inflammation (e.g., IBD) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Caption: this compound's Anti-inflammatory Signaling Pathway.

G Oxidative_Stress Oxidative Stress (e.g., H2O2) PI3K PI3K Oxidative_Stress->PI3K This compound This compound This compound->PI3K activation Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Tau Tau GSK3b->Tau pTau p-Tau (Hyperphosphorylation) Tau->pTau Neuronal_Apoptosis Neuronal Apoptosis pTau->Neuronal_Apoptosis

Caption: Neuroprotective Signaling Pathway of this compound.

G Start Traditional Medicine Use & Literature Review Isolation Isolation & Purification of this compound Start->Isolation In_Vitro In Vitro Studies (Cell lines, Enzyme assays) Isolation->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Mechanism Mechanism of Action (Signaling Pathways) In_Vivo->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Toxicology Toxicology & Safety Assessment PK_PD->Toxicology Clinical_Trials Preclinical & Clinical Development Toxicology->Clinical_Trials

Caption: General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound, an alkaloid with a rich history in traditional medicine, is emerging as a promising candidate for modern drug development. Its demonstrated anti-inflammatory and neuroprotective effects, coupled with initial insights into its antiarrhythmic potential, warrant further investigation. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as CX3CL1–CX3CR1 and Akt/GSK-3β/tau, provides a solid foundation for targeted therapeutic applications.

Future research should focus on several key areas:

  • Comprehensive Pharmacokinetic and Toxicological Profiling: A thorough understanding of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound is crucial for its translation into clinical use.[3][4]

  • Elucidation of Antiarrhythmic Mechanisms: Detailed electrophysiological studies are needed to precisely define its effects on cardiac ion channels and its potential as an antiarrhythmic agent.

  • In-depth In Vivo Efficacy Studies: Further animal studies are required to confirm its therapeutic efficacy in a wider range of disease models and to establish optimal dosing regimens.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects for its various potential therapeutic indications.

The continued exploration of this compound holds significant promise for the development of novel therapeutics for a variety of debilitating diseases, bridging the gap between traditional knowledge and modern medicine.

References

Methodological & Application

Application Notes and Protocols: Extraction of Allocryptopine from Macleaya cordata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the extraction of allocryptopine from Macleaya cordata. This document includes a summary of quantitative data from various extraction methods, detailed experimental procedures, and visual diagrams of the extraction workflow and a key signaling pathway involving this compound.

Introduction

Macleaya cordata, a perennial herb belonging to the Papaveraceae family, is a rich source of various isoquinoline alkaloids, including this compound.[1][2][3] this compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-tumor effects.[4][5][6][7] As a result, robust and efficient extraction protocols are crucial for isolating this compound for further research and potential therapeutic development. This document outlines several common extraction methodologies and provides the necessary details for their replication in a laboratory setting.

Quantitative Data Summary

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following table summarizes quantitative data from various studies to provide a comparative overview of different extraction and purification techniques.

Extraction MethodPlant PartKey ParametersPurity of this compoundReference
Microwave-Assisted Solvent Extraction & HPLC-ESI/MSFruitsExtraction with hydrochloric acid aqueous solution.Linear range of 0.610-61.0 µg/mL for quantification.[8]
High-Speed Counter-Current ChromatographyFruitsTwo-phase solvent system: dichloromethane/methanol/0.3 mol/L HCl/[C4mim][BF4] (4:2:2:0.015, v/v).95.56%[9]
Solvent Extraction and pH-Controlled SeparationFruit podsNot specified in detail.Sufficient for identification by 1H-NMR, 13C-NMR, and ESI-MS.[2]
Subcritical Water ExtractionNot specifiedOptimal temperature: 190°C; Time: 45 min.Yield of total alkaloids: 35.19±0.12 mg/g (sanguinarine equivalent).[9]
Ethanol Reflux ExtractionRoot8 times the amount of ethanol, heated reflux.Crude alkali extraction rate of 14.42%.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the extraction and purification of this compound from Macleaya cordata.

Microwave-Assisted Solvent Extraction (MASE)

This method utilizes microwave energy to accelerate the extraction of alkaloids from the plant material.[8][10]

Materials and Reagents:

  • Dried and powdered fruits of Macleaya cordata

  • Hydrochloric acid (HCl) aqueous solution

  • Acetonitrile

  • Acetate buffer

  • Internal standard (e.g., jatrorrhizine)[8]

  • Microwave extraction system

  • HPLC-ESI/MS system with a C8 reversed-phase column[8]

Protocol:

  • Weigh a precise amount of the powdered Macleaya cordata fruit sample.

  • Add a defined volume of hydrochloric acid aqueous solution to the sample.

  • Place the sample in the microwave extraction system and apply microwave irradiation for a specified time and power.

  • After extraction, cool the sample and filter the extract to remove solid plant material.

  • The extract is then ready for analysis by HPLC-ESI/MS.

  • For quantification, a C8 reversed-phase HPLC column is used with an isocratic mobile phase of acetonitrile and acetate buffer.[8]

  • The abundance of pseudomolecule ions is recorded using selected ion recording at m/z 370.1 for this compound.[8]

Solvent Extraction followed by High-Speed Counter-Current Chromatography (HSCCC)

This protocol involves a primary solvent extraction followed by a highly efficient purification step using HSCCC.[9]

Materials and Reagents:

  • Dried fruits of Macleaya cordata

  • Dichloromethane

  • Methanol

  • Hydrochloric acid (0.3 mol/L)

  • Ionic liquid [C4mim][BF4]

  • High-Speed Counter-Current Chromatography instrument

Protocol:

  • Perform an initial crude extraction of the alkaloids from the dried fruit material using a suitable solvent such as methanol or ethanol.

  • Prepare the two-phase solvent system for HSCCC consisting of dichloromethane, methanol, 0.3 mol/L hydrochloric acid aqueous solution, and [C4mim][BF4] in a volumetric ratio of 4:2:2:0.015.[9]

  • Thoroughly mix the two phases and allow them to separate.

  • Load the crude extract into the HSCCC instrument.

  • Perform the separation and purification according to the instrument's operating parameters.

  • Collect the fractions containing this compound and verify the purity using analytical methods such as HPLC.

Ethanol Reflux Extraction

A classic and widely used method for obtaining a crude alkaloid extract.[1]

Materials and Reagents:

  • Dried and pulverized Macleaya cordata root

  • Ethanol (95%)

  • Hydrochloric acid

  • Reflux apparatus

  • Filtration system

  • Rotary evaporator

Protocol:

  • To the fine powder of Macleaya cordata root, add 8 times the amount of ethanol.[1]

  • Heat the mixture under reflux for a specified duration.

  • Filter the hot solution to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator until the ethanol is fully recovered.[1]

  • Add an equal volume of water to the concentrated extract and stir for 5-10 minutes. Allow it to stand until a precipitate forms.[1]

  • Discard the supernatant and centrifuge the remaining slurry.

  • Dry and pulverize the centrifuged solid.

  • Add 5 times the amount of ethanol to the dried powder and repeat the heating reflux and filtration steps.[1]

  • Combine the filtrates, cool to room temperature, and adjust the pH to 2-3 with hydrochloric acid to precipitate the alkaloids.[1]

  • Filter and dry the precipitate.

  • Add 95% ethanol to the dried precipitate, heat under reflux for 30 minutes, and then cool to room temperature.[1]

  • Filter the mixture to obtain the final product after drying and crushing.[1]

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and a simplified representation of a signaling pathway influenced by this compound.

G cluster_0 Extraction & Purification Workflow A Macleaya cordata Plant Material (e.g., Fruits, Roots) B Drying & Pulverization A->B C Solvent Extraction (e.g., Ethanol Reflux, MASE) B->C D Filtration & Concentration C->D E Crude Alkaloid Extract D->E F Purification (e.g., HSCCC, Column Chromatography) E->F G Isolated this compound F->G H Purity Analysis (HPLC, MS) G->H

Caption: Experimental workflow for this compound extraction.

G cluster_1 This compound Signaling Pathway Example This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB p38MAPK p38 MAPK MyD88->p38MAPK Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation Reduces Production p38MAPK->Inflammation Reduces Production

Caption: this compound's inhibitory effect on the TLR4 pathway.

References

Laboratory Synthesis of Allocryptopine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory synthesis of allocryptopine, a protopine alkaloid with significant biological activities. The methodologies outlined are based on established synthetic strategies, offering a guide for the preparation of this complex natural product.

This compound, a member of the isoquinoline alkaloid family, has garnered interest in the scientific community due to its diverse pharmacological properties. Its intricate ten-membered ring structure presents a notable challenge for synthetic chemists. This document details a laboratory-scale synthetic approach, focusing on a key ring-expansion strategy to construct the core scaffold.

Synthetic Strategy Overview

The synthesis of this compound can be approached through the construction of a key intermediate, an indeno[2,1-a][1]benzazepine derivative, followed by a photo-oxidative ring expansion to form the characteristic 10-membered ring of the protopine alkaloid skeleton. A final reduction step then yields the target molecule, this compound.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Indeno[2,1-a][3]benzazepine Precursor cluster_1 Ring Expansion and Final Modification Precursor_Synthesis Starting Materials -> Bischler-Napieralski Cyclization -> Indeno[2,1-a][3]benzazepine Ring_Expansion Indeno[2,1-a][3]benzazepine -> Photo-oxygenation -> 13-Oxothis compound -> Reduction -> this compound Precursor_Synthesis->Ring_Expansion Key Intermediate G A 1-(2-bromobenzyl)- 3-benzazepin-2-one B Indeno[2,1-a][3]benzazepine A->B Bischler-Napieralski Cyclization C 13-Oxothis compound B->C Photo-oxygenation (Ring Expansion) D This compound C->D Wolff-Kishner Reduction

References

Application Notes and Protocols for Allocryptopine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine (ALL), an isoquinoline alkaloid found in plants of the Papaveraceae family, has garnered significant interest for its diverse pharmacological activities.[1][2] In cell culture experiments, this compound has demonstrated neuroprotective, anti-inflammatory, and potential anticancer effects.[1][3][4] These properties are attributed to its ability to modulate key cellular processes including apoptosis, cell cycle progression, and inflammatory signaling pathways.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at guiding researchers in their investigation of its therapeutic potential.

Data Presentation: Quantitative Summary of this compound's Effects

The following tables summarize the quantitative data from various cell culture experiments investigating the effects of this compound.

Table 1: Neuroprotective and Anti-apoptotic Effects of this compound

Cell LineTreatment ConditionParameter MeasuredResultReference
Differentiated PC12 (dPC12)H₂O₂-induced oxidative stressIntracellular ROS levelsSuppressed[3]
Differentiated PC12 (dPC12)H₂O₂-induced oxidative stressApoptotic cells3.0-fold decrease (with Chloroform Alkaloid Extract rich in this compound)[5][6]
Differentiated PC12 (dPC12)H₂O₂-induced oxidative stressBax, Caspase-9/-3 mRNA expression2.4-3.5-fold decrease (with Chloroform Alkaloid Extract rich in this compound)[5][6]
Differentiated PC12 (dPC12)H₂O₂-induced oxidative stressBcl-2 mRNA expression3.0-fold increase (with Chloroform Alkaloid Extract rich in this compound)[5][6]
Differentiated PC12 (dPC12)H₂O₂-induced oxidative stressp-Akt and p-GSK-3β protein levelsIncreased[3]

Table 2: Cell Cycle Regulation by this compound

Cell LineTreatment ConditionParameter MeasuredResultReference
Differentiated PC12 (dPC12)H₂O₂-induced oxidative stressCells in Sub G1 phase6.8-fold decrease (with Chloroform Alkaloid Extract rich in this compound)[5][6]
Differentiated PC12 (dPC12)H₂O₂-induced oxidative stressCells in G1 phase1.5-fold increase (with Chloroform Alkaloid Extract rich in this compound)[5][6]

Table 3: Anti-inflammatory Effects of this compound

Cell Line/ModelTreatment ConditionParameter MeasuredResultReference
BV-2 microglial cellsLPS-induced inflammationPro-inflammatory cytokines and mediatorsInhibition[7]
BV-2 microglial cellsLPS-induced inflammationTLR4 signalingInhibition[7]
BV-2 microglial cellsLPS-induced inflammationNF-κB and p38 MAPK pathwaysModulation[7]
Dextran Sulfate-Induced Mice ModelInflammatory Bowel DiseaseCX3CL1 and GNB5 protein levelsDownregulated[1][4]
Dextran Sulfate-Induced Mice ModelInflammatory Bowel DiseasePhosphorylation of AKT and NF-κBReduced[1][4]

Table 4: Effects on Cytochrome P450 Expression

Cell LineThis compound ConcentrationParameter MeasuredResultReference
HepG210 µMCYP1A1 mRNA levelsSignificant increase after 24h[8]
Human hepatocytesDose-dependentCYP1A1 and CYP1A2 mRNA levelsIncreased[8]
HepG2 and Human hepatocytesNot specifiedCYP1A protein or activity levelsNo elevation[8]

Experimental Protocols

Here are detailed protocols for key experiments commonly performed with this compound.

Protocol 1: Assessment of Neuroprotective Effects in PC12 Cells

This protocol is designed to investigate the neuroprotective effects of this compound against oxidative stress-induced apoptosis in differentiated PC12 cells.[3][5]

1. Materials:

  • PC12 cell line

  • This compound (purity ≥ 98%)

  • Nerve Growth Factor (NGF)

  • Hydrogen peroxide (H₂O₂)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Reagents for ROS detection (e.g., DCFH-DA)

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer

  • Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for Bax, Bcl-2, Caspase-3, Caspase-9, and a housekeeping gene)

  • Reagents for Western blotting (lysis buffer, antibodies against p-Akt, Akt, p-GSK-3β, GSK-3β, and secondary antibodies)

2. Cell Culture and Differentiation:

  • Culture PC12 cells in standard medium.

  • To induce differentiation, treat cells with NGF (50-100 ng/mL) for 4-6 days.

3. This compound Treatment and Oxidative Stress Induction:

  • Pre-treat differentiated PC12 cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) to the culture medium for a further 24 hours.

4. Analysis:

  • Intracellular ROS Measurement: Use a fluorescent probe like DCFH-DA and measure fluorescence intensity via flow cytometry.

  • Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic cells.

  • Gene Expression Analysis (qRT-PCR): Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA levels of apoptosis-related genes.

  • Protein Expression Analysis (Western Blot): Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect the phosphorylation status of Akt and GSK-3β.

Protocol 2: Evaluation of Anti-inflammatory Activity in BV-2 Microglial Cells

This protocol outlines the investigation of this compound's anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7]

1. Materials:

  • BV-2 microglial cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • MTT and LDH assay kits for cell viability

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and NF-κB pathway proteins (TLR4, MyD88, IκBα, p-p50, p-p65)

  • Reagents for Western blotting (antibodies against p-p38, p38, and other relevant proteins)

2. Cell Culture and Treatment:

  • Culture BV-2 cells in appropriate medium.

  • Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Stimulate inflammation by adding LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

3. Analysis:

  • Cell Viability: Perform MTT and LDH assays to determine the cytotoxic effects of this compound.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines using specific ELISA kits.

  • Signaling Pathway Analysis (ELISA and Western Blot): Prepare cell lysates and use ELISA to quantify proteins in the TLR4-NF-κB pathway.[7] Use Western blotting to analyze the phosphorylation status of key proteins in the p38 MAPK pathway.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the signaling pathways modulated by this compound and a general experimental workflow.

G cluster_0 Neuroprotective Pathway This compound This compound Akt Akt This compound->Akt Activates CellCycle G1/S Arrest This compound->CellCycle GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Neural Apoptosis Akt->Apoptosis Inhibits Tau Tau GSK3b->Tau Hyperphosphorylates

Caption: this compound's neuroprotective signaling pathway.

G cluster_1 Anti-inflammatory Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB p38 p38 MAPK MyD88->p38 Inflammation Inflammatory Mediators NFkB->Inflammation Induces p38->Inflammation Induces

Caption: this compound's anti-inflammatory signaling pathway.

G cluster_2 General Experimental Workflow cluster_3 Analytical Techniques Start Cell Culture (e.g., PC12, BV-2) Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment Induction Induction of Cellular Stress (e.g., H₂O₂, LPS) Treatment->Induction Analysis Downstream Analysis Induction->Analysis Flow Flow Cytometry (Apoptosis, Cell Cycle, ROS) Analysis->Flow qPCR qRT-PCR (Gene Expression) Analysis->qPCR WB Western Blot (Protein Expression/Phosphorylation) Analysis->WB ELISA ELISA (Cytokine Levels) Analysis->ELISA

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols: Allocryptopine for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allocryptopine, a protopine isoquinoline alkaloid found in various plants of the Papaveraceae family, has garnered interest for its potential therapeutic properties. Emerging research suggests that this compound may exert anti-cancer effects by inducing apoptosis, the process of programmed cell death, in cancer cells. These application notes provide a summary of the current understanding of this compound's pro-apoptotic mechanisms, quantitative data from relevant studies, and detailed protocols for key experiments to investigate its effects. While research is ongoing, this document serves as a valuable resource for scientists exploring this compound as a potential anti-cancer agent.

Data Presentation

Currently, comprehensive quantitative data on the direct pro-apoptotic effects of this compound across a wide range of cancer cell lines is limited in publicly available literature. However, existing studies on this compound-rich extracts and related compounds provide valuable insights. The following table summarizes the available quantitative data.

Cell LineCompound/ExtractConcentration/IC50Observed EffectsReference
Differentiated PC12 (neuronal)This compound-rich chloroform alkaloid extract (CAE)Not specified (extract)Suppressed percentage of apoptotic cells (3.0-fold), reduced Bax, Caspase-9, and Caspase-3 mRNA expression (2.4-3.5-fold), and increased Bcl-2 mRNA expression (3.0-fold).[1][1]
Human Hepatoma (HepG2)This compound10 µMSignificantly increased CYP1A1 mRNA levels.[2][2]
Differentiated PC12 (neuronal)This compoundNot specifiedEnhanced the Akt/GSK-3β signaling pathway by increasing p-Akt and p-GSK-3β proteins.[3][3]

Signaling Pathways

Based on current research, this compound appears to induce apoptosis through the intrinsic (mitochondrial) pathway and by modulating key survival signaling pathways such as PI3K/Akt.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells, leading to apoptosis. This model is based on findings from studies on this compound and related alkaloids.

Allocryptopine_Apoptosis_Pathway cluster_0 This compound Treatment cluster_1 Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells and allows for the calculation of the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentration for the desired time.

    • Collect both adherent and floating cells.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow for Apoptosis Assays

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Data Acquisition & Interpretation A1 Seed Cancer Cells A2 Treat with this compound A1->A2 B1 Cell Viability (MTT Assay) A2->B1 B2 Apoptosis Staining (Annexin V/PI) A2->B2 B3 Protein Expression (Western Blot) A2->B3 C1 IC50 Determination B1->C1 C2 Quantify Apoptotic Cells B2->C2 C3 Analyze Protein Levels B3->C3

Caption: General experimental workflow for studying this compound-induced apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.

References

Molecular Docking Studies of Allocryptopine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of molecular docking studies involving allocryptopine, an isoquinoline alkaloid with emerging therapeutic potential. This document details the target proteins, binding affinities, and relevant signaling pathways, offering standardized protocols for in silico analysis.

Introduction

This compound is a bioactive alkaloid found in plants of the Papaveraceae family. It has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This allows for the elucidation of potential mechanisms of action and the identification of promising drug candidates. This document summarizes key molecular docking findings for this compound and provides detailed protocols for replicating and extending these studies.

Quantitative Data Summary

Molecular docking studies have quantified the binding affinity of this compound with several target proteins. The binding energies, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Target ProteinBinding SiteBinding Affinity (kcal/mol)Software UsedReference
Human Serum Albumin (HSA)Site 1 (IIA)-6.3Not Specified[2]
Human Serum Albumin (HSA)Site 2 (IIIA)-7.7Not Specified[2]
α-1-acid glycoprotein (AAG)Not Specified-8.8Not Specified[2]
Cyclin-dependent kinase 5 (CDK5)Not SpecifiedData Not ReportedNot Specified[3]
AktNot SpecifiedData Not ReportedNot Specified[3]
GSK-3βNot SpecifiedData Not ReportedNot Specified[3]

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking studies with this compound. This protocol is based on methodologies reported in the literature, primarily utilizing AutoDock for the docking simulations.[1]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing protein and ligand files.

  • AutoDock: The molecular docking simulation software.

  • PyMOL or VMD: Molecular visualization software for analyzing results.

  • PubChem or other chemical databases: To obtain the 3D structure of this compound.

  • Protein Data Bank (PDB): To obtain the 3D structures of target proteins.

Protocol for Molecular Docking

Step 1: Ligand Preparation

  • Obtain the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

  • Use OpenBabel or a similar tool to convert the structure to the PDBQT format, which is required for AutoDock. This step involves adding Gasteiger charges and defining the rotatable bonds.

Step 2: Protein Preparation

  • Download the crystal structure of the target protein (e.g., HSA, AAG, Akt) from the Protein Data Bank (PDB).

  • Using PyMOL or ADT, remove water molecules, co-factors, and any existing ligands from the protein structure.[1]

  • Add polar hydrogens to the protein structure.

  • Calculate and assign Gasteiger charges to the protein atoms.

  • Save the prepared protein structure in PDBQT format.

Step 3: Grid Parameter Generation

  • Load the prepared protein and ligand into AutoDockTools.

  • Define the binding site on the protein. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand.

  • Set up the grid box, which defines the three-dimensional space where the docking will occur. The grid box should be large enough to encompass the entire binding site and allow for the ligand to rotate freely.

  • Run the AutoGrid module to generate the grid map files.

Step 4: Docking Simulation

  • Configure the docking parameters in AutoDock. This includes setting the number of genetic algorithm runs, the population size, and the maximum number of energy evaluations.

  • Run the AutoDock simulation. This will generate a docking log file (DLG) containing the results of the docking calculations.

Step 5: Analysis of Results

  • Analyze the DLG file to identify the binding poses with the lowest binding energies.

  • Use PyMOL or VMD to visualize the predicted binding poses of this compound within the protein's active site.

  • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are linked to its modulation of specific signaling pathways. Additionally, understanding the typical workflow for a molecular docking study is essential for planning and executing these experiments.

Molecular Docking Workflow

The following diagram illustrates the standard workflow for a molecular docking study, from initial preparation to final analysis.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking_run Running AutoDock grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

A standard workflow for molecular docking studies.
Akt/GSK-3β/Tau Signaling Pathway

This compound has been shown to exert neuroprotective effects by modulating the Akt/GSK-3β/tau signaling pathway.[3] This pathway is critical in cell survival and is implicated in neurodegenerative diseases like Alzheimer's. This compound's interaction with key proteins in this pathway can prevent neuronal apoptosis and reduce the hyperphosphorylation of the tau protein.[3]

This compound This compound Akt Akt This compound->Akt Activates Apoptosis Neuronal Apoptosis This compound->Apoptosis Inhibits pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau Phosphorylates pAkt->GSK3b Inhibits Survival Cell Survival pAkt->Survival Promotes pTau Hyperphosphorylated Tau Tau->pTau pTau->Apoptosis Leads to

This compound's modulation of the Akt/GSK-3β/Tau pathway.
Chemokine Signaling Pathway

Research also suggests that this compound's anti-inflammatory effects are mediated through the chemokine signaling pathway.[1] Specifically, it has been shown to downregulate the upstream chemokine CX3CL1 and GNB5, which in turn reduces the phosphorylation of AKT and NF-κB, leading to a decrease in apoptosis and an improved inflammatory response.[1]

This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 Downregulates GNB5 GNB5 This compound->GNB5 Downregulates AKT AKT CX3CL1->AKT Activates GNB5->AKT Activates pAKT p-AKT (Active) AKT->pAKT NFkB NF-κB pNFkB p-NF-κB (Active) NFkB->pNFkB pAKT->NFkB Activates Apoptosis Apoptosis pNFkB->Apoptosis Promotes Inflammation Inflammatory Response pNFkB->Inflammation Promotes

This compound's influence on the Chemokine signaling pathway.

References

Application Notes and Protocols for Allocryptopine Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allocryptopine is an isoquinoline alkaloid primarily extracted from plants of the Papaveraceae family.[1] Emerging research has highlighted its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.[1][2][3] Studies suggest that this compound may offer protection against oxidative stress-induced neuronal apoptosis and attenuate inflammatory responses by modulating key signaling pathways.[2][3][4] This document provides detailed experimental protocols for the administration of this compound in rat models to facilitate further research into its pharmacological activities. The protocols are designed for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Profile

The oral administration of α-allocryptopine in rats has been shown to result in rapid absorption.[5] A summary of its key pharmacokinetic parameters is presented below.

ParameterValueSpeciesAdministration RouteReference
Tmax (Time to peak concentration) 0.38 - 1.05 hoursRatOral[5]
T1/2 (Elimination half-life) 0.78 ± 0.17 hoursRatOral[5]
Cmax (Peak concentration) ~10x higher than skimmianine from the same decoctionRatOral[5]

Experimental Protocols

The following protocols are provided as a foundation for investigating the neuroprotective and anti-inflammatory effects of this compound in rats. Researchers should adapt these protocols based on specific experimental goals and adhere to all institutional animal care and use guidelines.

Protocol 1: Investigation of Neuroprotective Effects in a Rat Model

Objective: To evaluate the efficacy of this compound in mitigating neuronal damage and cognitive deficits in a rat model of oxidative stress. The protocol is based on findings that this compound protects neuronal cells from oxidative stress-induced apoptosis by modulating the Akt/GSK-3β/tau pathway.[2]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • This compound (purity >98%)

  • Vehicle for administration (e.g., 1% Carboxymethylcellulose sodium (CMC-Na))[1]

  • An agent to induce neurotoxicity/oxidative stress (e.g., Scopolamine, D-galactose)

  • Standard laboratory equipment for oral gavage, behavioral testing, and tissue processing.

Methodology:

  • Animal Acclimatization: House rats under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Group Allocation (n=8-10 per group):

    • Group I (Control): Receive vehicle only.

    • Group II (Toxin-induced): Receive the neurotoxic agent and vehicle.

    • Group III (this compound Treatment): Receive the neurotoxic agent and this compound (e.g., 50 mg/kg, orally), based on effective doses in rodent models.[1] A dose-response study is recommended.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound or vehicle via oral gavage daily for the duration of the study (e.g., 14-21 days).

    • Induce neurotoxicity concurrently, following established protocols for the chosen agent.

  • Behavioral Assessment:

    • During the final week of treatment, conduct behavioral tests to assess cognitive function. Examples include the Morris Water Maze (spatial learning and memory) or Y-maze (short-term spatial memory).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse them with saline.

    • Harvest brain tissue, isolating the hippocampus and cortex for subsequent analysis.

    • Western Blot: Analyze the phosphorylation levels of key proteins in the neuroprotective pathway, such as Akt, GSK-3β, and tau.[2]

    • qRT-PCR: Evaluate the mRNA expression of apoptosis-related genes like Bax and Bcl-2.[4]

    • Histology: Perform staining (e.g., Nissl or H&E) to assess neuronal damage and morphology.

Protocol 2: Evaluation of Anti-inflammatory Effects in a DSS-Induced Colitis Rat Model

Objective: To assess the anti-inflammatory properties of this compound in a chemically-induced model of inflammatory bowel disease (IBD) in rats. This protocol is adapted from a mouse model where this compound was shown to ameliorate colitis by targeting the CX3CL1–CX3CR1 axis and NF-κB pathway.[1]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • This compound (purity >98%)

  • Dextran Sulfate Sodium (DSS, M.W. 36,000–50,000)

  • Positive control: Mesalamine (200 mg/kg)[1]

  • Vehicle: 1% CMC-Na[1]

Methodology:

  • Acclimatization: As described in Protocol 1.

  • Group Allocation (n=8-10 per group):

    • Group I (Control): Receive standard drinking water and vehicle orally.

    • Group II (DSS Model): Receive DSS in drinking water and vehicle orally.

    • Group III (DSS + this compound): Receive DSS and this compound (50 mg/kg, orally).[1]

    • Group IV (DSS + Mesalamine): Receive DSS and mesalamine (200 mg/kg, orally) as a positive control.[1]

  • Induction of Colitis and Treatment:

    • Provide rats in Groups II, III, and IV with 3-5% DSS in their drinking water for 7 consecutive days to induce acute colitis.

    • Administer this compound, mesalamine, or vehicle by oral gavage daily, starting from day 1 of DSS administration.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • On day 8, euthanize the animals.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Process colon tissue for Western blot analysis to measure the expression of inflammatory pathway proteins such as CX3CL1, phosphorylated AKT (p-AKT), and NF-κB.[1]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (7 Days) grouping Random Group Allocation acclimatization->grouping treatment Daily this compound / Vehicle Administration grouping->treatment induction Induction of Pathology (e.g., Neurotoxin or DSS) grouping->induction monitoring Behavioral / Clinical Monitoring treatment->monitoring induction->monitoring harvest Tissue Harvesting (Brain / Colon) monitoring->harvest analysis Biochemical & Histological Analysis harvest->analysis

Caption: General experimental workflow for in vivo studies.

neuroprotective_pathway This compound Neuroprotective Signaling Pathway This compound This compound p_akt p-Akt (Active) This compound->p_akt enhances stress Oxidative Stress akt Akt stress->akt apoptosis Neuronal Apoptosis stress->apoptosis p_gsk3b p-GSK-3β (Inactive) p_akt->p_gsk3b phosphorylates p_akt->apoptosis inhibits gsk3b GSK-3β p_tau Tau Hyperphosphorylation gsk3b->p_tau promotes p_gsk3b->p_tau prevents tau Tau p_tau->apoptosis

Caption: this compound's role in the Akt/GSK-3β/tau pathway.[2]

anti_inflammatory_pathway This compound Anti-inflammatory Signaling Pathway This compound This compound tlr4 TLR4 This compound->tlr4 cx3cl1 CX3CL1 This compound->cx3cl1 stimuli Inflammatory Stimuli (e.g., LPS, DSS) stimuli->tlr4 stimuli->cx3cl1 p38 p38 MAPK tlr4->p38 nfkb NF-κB tlr4->nfkb akt AKT cx3cl1->akt akt->nfkb cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, Cox-2) p38->cytokines nfkb->cytokines

Caption: this compound inhibits key inflammatory pathways.[1][3]

References

Application Notes & Protocols: Development of Allocryptopine Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allocryptopine is a bioactive isoquinoline alkaloid found in various medicinal plants, including those from the Papaveraceae family.[1][2] It has garnered significant interest within the scientific community due to its wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic properties.[1][3][4] Studies have shown its potential in modulating key cellular pathways, such as the Akt/GSK-3β/tau and CX3CL1/NF-κB signaling pathways, which are implicated in neurodegenerative diseases and inflammatory conditions.[1][3] However, the clinical translation of this compound is often hindered by challenges related to its poor aqueous solubility and limited bioavailability.[5]

The development of advanced drug delivery systems offers a promising strategy to overcome these limitations. By encapsulating this compound within nanocarriers like nanoparticles, liposomes, or micelles, it is possible to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy while minimizing potential side effects.

These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of various this compound-loaded nanocarriers, intended for researchers and professionals in the field of drug development.

Part 1: Formulation of this compound Delivery Systems

This section details the preparation of three common types of nanocarriers for this compound delivery: polymeric nanoparticles, liposomes, and micelles.

Polymeric Nanoparticles via Nanoprecipitation

Nanoprecipitation is a versatile and straightforward method for preparing polymeric nanoparticles, suitable for encapsulating hydrophobic drugs like this compound.[6][7] The process involves the rapid desolvation of a polymer after mixing a drug-polymer solution with an anti-solvent.

Experimental Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of a biodegradable polymer (e.g., 100 mg of Poly(lactic-co-glycolic acid) - PLGA) and this compound (e.g., 10 mg) in a water-miscible organic solvent (e.g., 10 mL of acetone).[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant to stabilize the nanoparticles (e.g., 20 mL of 1% w/v Polyvinyl alcohol (PVA) or Tween 20 solution in deionized water).[7]

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.[7]

  • Solvent Evaporation: Continue stirring the resulting nanosuspension for several hours (e.g., 4 hours) at room temperature to ensure the complete evaporation of the organic solvent.[7]

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized.

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection organic Organic Phase: This compound + PLGA in Acetone mixing Dropwise Addition under Stirring organic->mixing aqueous Aqueous Phase: Surfactant (e.g., PVA) in Water aqueous->mixing evaporation Solvent Evaporation mixing->evaporation centrifuge Centrifugation evaporation->centrifuge wash Washing centrifuge->wash final_product This compound-Loaded Nanoparticles wash->final_product

Caption: Workflow for preparing this compound nanoparticles via nanoprecipitation.
Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing multilamellar vesicles (MLVs), which can be further processed to form smaller unilamellar vesicles.[8]

Experimental Protocol:

  • Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[9]

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask.[8]

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. Agitate the flask (e.g., by vortexing or gentle shaking) at a temperature above the lipid phase transition temperature (Tm) to hydrate the film, causing the lipids to swell and form MLVs.[8]

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.[8][9]

  • Purification: Remove the unencapsulated, free drug from the liposome suspension by dialysis or size exclusion chromatography.[10]

G cluster_prep Film Preparation cluster_form Liposome Formation cluster_purify Purification dissolve Dissolve Lipids & This compound in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate hydrate Hydration with Aqueous Buffer evaporate->hydrate sizing Sizing (Optional): Sonication or Extrusion hydrate->sizing purify Purification: Dialysis or SEC sizing->purify final_product This compound-Loaded Liposomes purify->final_product G cluster_prep Preparation cluster_form Micelle Formation cluster_purify Purification dissolve Dissolve Polymer & This compound in Organic Solvent film Form Drug-Polymer Film (Solvent Evaporation) dissolve->film hydrate Hydration with Aqueous Solution film->hydrate self_assembly Self-Assembly into Micelles hydrate->self_assembly filter Filtration self_assembly->filter final_product This compound-Loaded Micelles filter->final_product G start This compound Nanosuspension separation 1. Separation (e.g., Centrifugation) start->separation supernatant Supernatant (Free Drug) separation->supernatant pellet Nanoparticle Pellet (Loaded Drug) separation->pellet quantify 2. Quantification Measure free this compound concentration (UV-Vis/HPLC) supernatant->quantify calculate 3. Calculation Determine EE% and DLC% quantify->calculate G cluster_prep Assay Setup cluster_sampling Sampling & Analysis cluster_result Result load_dialysis Load Nanosuspension into Dialysis Bag immerse Immerse in Release Medium (37°C, with shaking) load_dialysis->immerse sample Collect Aliquots at Time Intervals immerse->sample quantify Quantify this compound (UV-Vis/HPLC) sample->quantify plot Plot Cumulative Release vs. Time quantify->plot final_product Drug Release Profile plot->final_product G This compound This compound pAkt p-Akt (Active) This compound->pAkt Promotes Phosphorylation Akt Akt Akt->pAkt pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Promotes Phosphorylation GSK3b GSK-3β GSK3b->pGSK3b pTau Hyperphosphorylated Tau (Neurotoxicity) GSK3b->pTau Promotes Phosphorylation pGSK3b->pTau Inhibits Tau Tau Tau->pTau G This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 Inhibits AKT AKT CX3CL1->AKT Activates NFkB NF-κB AKT->NFkB Activates Inflammation Inflammation & Apoptosis NFkB->Inflammation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allocryptopine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of allocryptopine from plant extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Yield Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. This compound, as a free base, is more soluble in organic solvents, while its salt form is more soluble in polar solvents.- Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, or mixtures thereof). - For extraction of the free base, ensure the plant material is basified (pH 9-10) before extraction with a non-polar solvent. - For extraction of the salt form, use an acidified aqueous or alcohol-based solvent.
Inadequate Grinding of Plant Material: Insufficient surface area of the plant material can limit solvent penetration and extraction efficiency.- Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to maximize the surface area available for solvent contact.
Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of this compound.- Optimize the extraction temperature. For methods like maceration, room temperature may be sufficient with longer extraction times. For heating methods like Soxhlet or microwave-assisted extraction, a temperature range of 50-60°C is often a good starting point, but should be optimized for your specific setup.[1]
Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of this compound into the solvent.- Increase the extraction time incrementally and monitor the yield to determine the optimal duration for your chosen method.
Co-extraction of a High Amount of Impurities Non-selective Solvent: The chosen solvent may be dissolving a wide range of other plant metabolites along with this compound.- Employ a multi-step extraction strategy. Begin with a pre-extraction step using a non-polar solvent like hexane to remove lipids and pigments before proceeding with the primary extraction. - Utilize pH adjustments. An acid-base extraction can help to selectively isolate the basic alkaloid fraction from neutral and acidic impurities.
Presence of Chlorophyll and Pigments: These are common impurities in plant extracts that can interfere with downstream purification and analysis.- After the initial extraction, perform a liquid-liquid partitioning against an immiscible solvent to remove pigments. - Use adsorbents like activated charcoal for decolorization, but be cautious as it may also adsorb some of the target alkaloid.
Formation of Emulsions During Liquid-Liquid Extraction Presence of Surfactant-like Compounds: Natural compounds in the plant extract can stabilize emulsions between aqueous and organic phases.- Add a small amount of a saturated salt solution (e.g., NaCl) to the separatory funnel to help break the emulsion. - Centrifuge the mixture at a low speed to facilitate phase separation. - Allow the mixture to stand for an extended period for the phases to separate naturally.
Degradation of this compound Exposure to High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile alkaloids.- Use lower extraction temperatures where possible. - For solvent evaporation, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.
Exposure to Light and Air: this compound can be sensitive to photodegradation and oxidation.- Conduct extraction and purification steps in a well-ventilated area, and protect the extracts from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound is an isoquinoline alkaloid found in various plant species, most notably in the Papaveraceae family. Commercially significant sources include Macleaya cordata (Plume Poppy) and species of the Glaucium genus (Horned Poppies).[2][3] It is also present in smaller quantities in opium poppy (Papaver somniferum).

Q2: Which extraction method generally provides the highest yield of this compound?

A2: Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient and provide higher yields in a shorter time compared to traditional methods like maceration and Soxhlet extraction. For instance, optimized MAE of this compound from the stems of Macleaya cordata has been reported to achieve high extraction yields.

Q3: What is the role of pH in this compound extraction?

A3: pH plays a crucial role in the selective extraction and purification of alkaloids. This compound, being a basic compound, can exist in two forms: the free base and the protonated salt. The free base is soluble in organic solvents, while the salt form is soluble in water and polar solvents. By adjusting the pH of the extraction medium, you can control the form of this compound and selectively move it between aqueous and organic phases to separate it from other plant constituents.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS), is the most common and accurate method for quantifying this compound. A validated HPLC method with a certified reference standard of this compound is required for accurate quantification.

Q5: What are some common challenges in scaling up this compound extraction for industrial production?

A5: Scaling up from laboratory to industrial production presents several challenges, including:

  • Process Efficiency and Cost: Maintaining high extraction efficiency while keeping operational costs low is a primary concern.

  • Solvent Handling and Recovery: The large volumes of solvents required for industrial-scale extraction necessitate robust solvent recovery and recycling systems to minimize environmental impact and cost.

  • Process Control and Consistency: Ensuring consistent product quality across different batches requires precise control over all extraction parameters.

  • Regulatory Compliance: The entire process must adhere to Good Manufacturing Practices (GMP) and other regulatory standards for pharmaceuticals or other intended applications.

Quantitative Data Presentation

The following tables summarize quantitative data on this compound yields from different plant sources and extraction methods.

Table 1: this compound Content in Different Plant Species

Plant SpeciesPlant PartThis compound ContentAnalytical Method
Glaucium corniculatumAerial Parts497 µg/mg of chloroform extractGC-MS
Macleaya cordataStemsOptimized yield of 102.0% (relative to a standard)HPLC
Argemone mexicanaLeaves and RootsPresent, but quantitative data varies with plant developmentHPLC

Table 2: Comparison of Extraction Methods for Protopine Alkaloids (including this compound) from Macleaya cordata

Extraction MethodKey ParametersReported Yield/EfficiencyNotes
Microwave-Assisted Extraction (MAE) Ethanol concentration: 45.2% (v/v), Temperature: 54.7°C, Solvent/Solid ratio: 20.4:1 (mL/g)This compound yield: 102.0% (relative to standard)Optimized conditions for high efficiency and shorter extraction time.
Alcohol Extraction (Maceration) 95% Ethanol, room temperature, 24 hours (repeated twice)Qualitative data suggests good extraction, but specific yield for this compound is not provided.A simple but time-consuming method.
Soxhlet Extraction Chloroform-methanol (2:1)Qualitative data suggests effective extraction.A classic method that can be efficient but may expose the analyte to prolonged heat.
Acid Water Extraction followed by Resin Adsorption and Soxhlet Extraction Acidified water, cation exchange resin, organic solvent elutionTotal alkaloid content: 0.965%A multi-step process that can improve purity but is more complex and time-consuming.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Macleaya cordata

This protocol is adapted from an optimized method for the extraction of protopine and this compound.

1. Sample Preparation:

  • Dry the stems of Macleaya cordata at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
  • Grind the dried plant material into a fine powder (40-60 mesh).

2. Extraction:

  • Weigh 1.0 g of the powdered plant material and place it in a microwave extraction vessel.
  • Add 20.4 mL of 45.2% (v/v) ethanol to the vessel.
  • Set the microwave extractor to a temperature of 54.7°C and an extraction time of 10 minutes.
  • After extraction, allow the vessel to cool to room temperature.

3. Post-Extraction Processing:

  • Filter the extract through Whatman No. 1 filter paper.
  • Wash the residue with a small volume of the extraction solvent.
  • Combine the filtrate and the washing.
  • Concentrate the extract under reduced pressure using a rotary evaporator.

4. Quantification:

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
  • Filter the solution through a 0.45 µm syringe filter.
  • Analyze the sample using a validated HPLC method for the quantification of this compound.

Protocol 2: Acid-Base Extraction for Purification of this compound

This protocol describes a general method for purifying alkaloids from a crude plant extract.

1. Acidification of the Crude Extract:

  • Dissolve the crude extract (obtained from a primary extraction method like MAE or maceration) in a suitable organic solvent (e.g., chloroform).
  • Transfer the solution to a separatory funnel.
  • Add an equal volume of an acidic aqueous solution (e.g., 1% HCl).
  • Shake the funnel vigorously and then allow the layers to separate. The protonated this compound salt will move into the aqueous layer.
  • Collect the aqueous layer. Repeat the acid wash of the organic layer 2-3 times to ensure complete extraction of the alkaloids.

2. Basification and Re-extraction:

  • Combine all the aqueous extracts in a clean separatory funnel.
  • Slowly add a base (e.g., concentrated ammonium hydroxide) to the aqueous solution while monitoring the pH. Adjust the pH to 9-10. This will convert the this compound salt back to its free base form, which will precipitate or become less soluble in water.
  • Add an equal volume of an immiscible organic solvent (e.g., chloroform) to the separatory funnel.
  • Shake the funnel to extract the free base this compound into the organic layer.
  • Collect the organic layer. Repeat the extraction of the aqueous layer with the organic solvent 2-3 times.

3. Final Processing:

  • Combine all the organic extracts.
  • Dry the organic extract over anhydrous sodium sulfate.
  • Filter the solution to remove the drying agent.
  • Evaporate the solvent under reduced pressure to obtain the purified this compound-rich fraction.

Visualizations

Biosynthetic Pathway of Protopine Alkaloids

The following diagram illustrates the biosynthetic pathway leading to protopine, which is closely related to this compound.

Allocryptopine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine bridge enzyme Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline Cheilanthifoline synthase Stylopine (S)-Stylopine Cheilanthifoline->Stylopine Stylopine synthase N_Methylstylopine (S)-cis-N-Methylstylopine Stylopine->N_Methylstylopine Tetrahydroprotoberberine N-methyltransferase Protopine Protopine N_Methylstylopine->Protopine N-methylstylopine 14-hydroxylase This compound This compound Protopine->this compound Isomerase (postulated) Extraction_Workflow PlantMaterial Plant Material (e.g., Macleaya cordata) Drying Drying and Grinding PlantMaterial->Drying Extraction Primary Extraction (e.g., MAE, Maceration) Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Acid-Base Extraction) CrudeExtract->Purification PurifiedFraction Purified this compound Fraction Purification->PurifiedFraction Analysis Analysis and Quantification (HPLC) PurifiedFraction->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

Allocryptopine Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of allocryptopine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability issues for this compound in aqueous solutions are its sensitivity to light and potential for degradation under certain pH and temperature conditions. This compound is known to be stable under ordinary conditions but is susceptible to degradation upon prolonged exposure to light[1]. While specific data on its aqueous stability across a range of pH and temperatures is limited, as a benzylisoquinoline alkaloid, it may be prone to hydrolysis and oxidation under stress conditions.

Q2: What is the solubility of this compound in water and common organic solvents?

A2: this compound is slightly soluble in water. It exhibits better solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and acetone[1][2]. This low aqueous solubility can present challenges in formulation development and experimental design[1].

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products in simple aqueous solutions are not extensively documented in publicly available literature, metabolic studies in rat liver S9 have identified metabolites resulting from demethylenation of the 2,3-methylenedioxy group and demethylation of the 9,10-vicinal methoxyl group[3]. These metabolic pathways may suggest potential chemical degradation routes in aqueous solutions, particularly under oxidative or hydrolytic stress.

Q4: How should I store my this compound stock solutions?

A4: To minimize degradation, this compound stock solutions, especially those in aqueous-based buffers, should be protected from light and stored at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20°C or below is advisable. The use of amber vials or wrapping containers in aluminum foil is a crucial step to prevent photodegradation[4][5].

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound concentration over time in aqueous solution. Photodegradation- Store solutions in amber vials or protect from light with aluminum foil.- Minimize exposure to ambient light during experiments.- Conduct experiments under controlled lighting conditions.
pH-dependent hydrolysis- Determine the optimal pH for this compound stability by performing a pH stability study (see Experimental Protocols).- Buffer the aqueous solution to the optimal pH.
Temperature-induced degradation- Store solutions at the lowest practical temperature.- Avoid repeated freeze-thaw cycles.- If experiments must be conducted at elevated temperatures, determine the degradation rate to account for any loss.
Oxidation- Degas aqueous solutions to remove dissolved oxygen.- Consider adding antioxidants if compatible with the experimental setup.
Precipitation of this compound in aqueous buffer. Low aqueous solubility- Use a co-solvent such as ethanol or DMSO to increase solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.- Prepare a more diluted aqueous solution.
Inconsistent results in bioassays. Degradation of this compound in the assay medium.- Assess the stability of this compound under the specific bioassay conditions (e.g., temperature, pH, light exposure).- Prepare fresh solutions of this compound immediately before use.- Include a stability control in your assay (a sample of this compound in the assay medium incubated for the duration of the experiment and analyzed for degradation).

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound (100 µM) in Aqueous Buffers at 25°C

pH% Remaining after 24h (Protected from Light)% Remaining after 24h (Exposed to Light*)
3.098%75%
5.095%70%
7.490%60%
9.080%50%

*Simulated daylight exposure.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). Spike the stock solution into each buffer to achieve a final desired concentration (e.g., 10 µM), ensuring the final organic solvent concentration is low (e.g., <1%).

  • Incubation: Aliquot the samples into amber vials and incubate at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: Photostability Study

Objective: To assess the impact of light on the stability of this compound in aqueous solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a transparent container (e.g., clear glass vial) at a relevant pH determined from the pH stability study. Prepare a control sample in an amber vial or a vial wrapped in aluminum foil.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides a standardized output of both visible and UV light, as per ICH Q1B guidelines[4][5]. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[4].

  • Control Sample: Store the control sample at the same temperature but protected from light.

  • Time Points: Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

  • Analysis: Analyze the concentration of this compound and the formation of any degradation products using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the degradation profiles of the light-exposed sample and the dark control to determine the extent of photodegradation.

Protocol 3: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between this compound and any degradation peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Forced Degradation: To validate the stability-indicating nature of the method, perform forced degradation studies. Subject this compound solutions to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products. The HPLC method should be able to resolve the this compound peak from all generated degradation product peaks.

Visualizations

Troubleshooting_Allocryptopine_Stability start Start: This compound Stability Issue check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in aluminum foil. check_light->protect_light No check_ph Is the pH of the aqueous solution controlled? check_light->check_ph Yes protect_light->check_ph control_ph Action: Buffer the solution to an experimentally determined optimal pH. check_ph->control_ph No check_temp Is the storage/experimental temperature controlled? check_ph->check_temp Yes control_ph->check_temp control_temp Action: Store at a lower temperature. Minimize exposure to elevated temperatures. check_temp->control_temp No check_solubility Is precipitation observed? check_temp->check_solubility Yes control_temp->check_solubility increase_solubility Action: Use a co-solvent (e.g., DMSO, Ethanol) or prepare a more dilute solution. check_solubility->increase_solubility Yes end_stable Solution is likely stable. Proceed with experiment. check_solubility->end_stable No increase_solubility->end_stable end_unstable Consider further investigation or reformulation. Allocryptopine_Degradation_Pathway This compound This compound stress_conditions Stress Conditions (e.g., Light, pH, Temperature, Oxidants) This compound->stress_conditions demethylenation Demethylenation Product (Loss of -CH2- from methylenedioxy group) stress_conditions->demethylenation Pathway 1 demethylation Demethylation Product (Loss of -CH3 from methoxy group) stress_conditions->demethylation Pathway 2 other_products Other Unidentified Degradation Products stress_conditions->other_products Other Pathways

References

Technical Support Center: Allocryptopine Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing allocryptopine dosage in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo model?

A starting point for dose selection should be derived from existing literature. For instance, in a mouse model of dextran sulfate sodium (DSS)-induced colitis, a daily oral dose of 50 mg/kg has been effectively used.[1] However, the optimal dose is highly dependent on the animal model, the disease state, and the intended therapeutic effect. It is crucial to perform a dose-ranging study to determine the optimal efficacy and safety window for your specific experimental conditions.

Q2: What are the known pharmacokinetic properties of this compound?

Pharmacokinetic data for this compound is limited, but studies in rats provide some initial insights. After oral administration of a decoction containing α-allocryptopine, the alkaloid was absorbed, and its half-life was determined.[2] Like other isoquinoline alkaloids, this compound is slightly soluble in water, which may result in low bioavailability.[3]

Table 1: Pharmacokinetic Parameters of α-Allocryptopine in Rats (Oral Administration)

ParameterValueSpeciesAdministration RouteSource
Half-life (T½)0.78 ± 0.17 hRatOral (Decoction)[2]
Q3: What is the acute toxicity or LD50 of this compound?
Q4: How should I prepare and administer this compound for in vivo studies?

Due to its poor water solubility, this compound requires a suitable vehicle for effective administration.[3] The choice of vehicle and route of administration should be tailored to the experimental design.

  • For Oral Administration: A common method is to create a suspension. A protocol used in a mouse colitis study involved suspending this compound in 1% Carboxymethylcellulose sodium (CMC-Na) for daily oral gavage.[1]

  • For Parenteral Administration (e.g., IV, IP): Co-solvent systems are often necessary for hydrophobic compounds. A common formulation involves dissolving the compound in a minimal amount of an organic solvent like DMSO, and then diluting it with other vehicles such as polyethylene glycol (PEG400) and saline.[5] It is critical to ensure the final concentration of the organic solvent is low to avoid vehicle-induced toxicity.[5]

Troubleshooting Guide

Issue: I am not observing the expected therapeutic effect in my experiment.
  • Suboptimal Dose: The short half-life of this compound (approximately 0.78 hours in rats) suggests it is cleared relatively quickly.[2] If you are not seeing an effect, consider increasing the dose or the frequency of administration (e.g., twice daily instead of once). A dose-response study is highly recommended.

  • Poor Bioavailability: this compound's low water solubility can limit its absorption after oral administration.[3] Ensure your formulation is optimized. For suspensions, ensure the compound is well-suspended before each administration. You may also consider alternative routes of administration, such as intraperitoneal (IP) injection, which can increase bioavailability.

  • Compound Instability: this compound can be sensitive to prolonged light exposure, which may cause degradation.[3] Prepare dosing solutions fresh on the day of use and store the stock compound protected from light.

  • Model-Specific Factors: The mechanism of action of this compound may not be relevant to your specific disease model. It has been shown to modulate pathways like Akt/GSK-3β/tau in neuroprotection and the CX3CL1/AKT/NF-κB axis in inflammation.[1][6] Confirm that these or related pathways are relevant to the pathology you are studying.

Detailed Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in a Mouse Model

This protocol is adapted from a study investigating the anti-inflammatory effects of this compound in a DSS-induced colitis model in mice.[1]

Materials:

  • This compound powder (≥98% purity)[1]

  • Vehicle: 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water[1]

  • Male C57BL/6 mice (e.g., 20 ± 2 g)[1]

  • Oral gavage needles

  • Standard laboratory scale, vortex mixer, and syringes

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least 7 days with free access to food and water.[1]

  • Dosing Solution Preparation (Example for 50 mg/kg dose): a. Calculate the required amount of this compound based on the average weight of the mice and the number of animals in the treatment group. b. Weigh the precise amount of this compound powder. c. Prepare the 1% CMC-Na vehicle solution. d. Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension. e. Prepare the solution fresh daily to ensure stability.

  • Administration: a. Gently restrain the mouse. b. Using a proper-sized oral gavage needle, carefully administer the calculated volume of the this compound suspension. The volume should be consistent across all animals (e.g., 100-200 µL). c. Administer the vehicle alone to the control and model groups.[1]

  • Treatment Schedule: a. For the colitis model, administration was performed daily for seven consecutive days.[1] Adjust the schedule based on your experimental design and the compound's pharmacokinetics.

Visualizations: Workflows and Signaling Pathways

Experimental and Biological Diagrams

G cluster_workflow Experimental Workflow for Dosage Optimization lit_review Literature Review & Existing Data Analysis formulation Formulation Development (Vehicle Selection) lit_review->formulation toxicity Acute Toxicity Study (Dose Escalation) formulation->toxicity efficacy Dose-Ranging Efficacy Study toxicity->efficacy final_dose Optimal Dose Selection efficacy->final_dose

Caption: A typical experimental workflow for determining the optimal in vivo dose.

G cluster_pathway This compound's Anti-Inflammatory Signaling Pathway (IBD Model) ALL This compound CX3CL1 CX3CL1 / GNB5 ALL->CX3CL1 inhibits AKT p-AKT CX3CL1->AKT NFKB p-NF-κB AKT->NFKB APOP Apoptosis NFKB->APOP INFLAM Inflammation APOP->INFLAM

Caption: this compound inhibits the CX3CL1/AKT/NF-κB pathway to reduce inflammation.[1]

G cluster_pathway_neuro This compound's Neuroprotective Signaling Pathway ALL This compound AKT p-Akt ALL->AKT enhances GSK3B p-GSK-3β AKT->GSK3B enhances TAU Tau Hyperphosphorylation GSK3B->TAU inhibits APOP Neural Apoptosis GSK3B->APOP inhibits NEUROPROT Neuroprotection TAU->NEUROPROT APOP->NEUROPROT

Caption: this compound enhances the Akt/GSK-3β pathway to promote neuroprotection.[6]

References

Technical Support Center: Allocryptopine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for allocryptopine research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with this compound's low oral bioavailability.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low bioavailability a significant concern?

A: this compound is a protopine-type isoquinoline alkaloid found in various plants of the Papaveraceae family.[1] It exhibits a wide range of promising pharmacological activities, including neuroprotective, anti-inflammatory, and anti-arrhythmic effects.[2][3][4] However, its therapeutic potential is limited by its low oral bioavailability, which is largely attributed to its poor solubility in water and moderate lipophilicity (XLogP = 2.3).[1] For this compound to be effective when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Its inherent poor solubility means that only a small fraction of the administered dose is absorbed, leading to low plasma concentrations and variable therapeutic outcomes.

Q2: What are the primary physiological and chemical barriers to achieving high oral bioavailability with this compound?

A: The primary barriers for this compound's oral bioavailability are:

  • Poor Aqueous Solubility: As an alkaloid that is only slightly soluble in water, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1] This is often the rate-limiting step for absorption.

  • First-Pass Metabolism: Like many natural compounds, this compound is subject to metabolism in the liver. Studies using rat liver S9 fractions have shown that its main metabolic pathways include demethylenation and demethylation.[5] This extensive metabolism after absorption from the gut and before reaching systemic circulation significantly reduces the amount of active compound.

  • Gut Metabolism and Efflux: this compound may be metabolized within the gut and undergo enterohepatic circulation.[4] Additionally, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the GI lumen, further limiting absorption.[6]

Q3: What are the main formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and improve this compound's bioavailability:

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance solubility due to the small particle size and large surface area.[7][8] This approach can also protect the drug from degradation in the GI tract and offer controlled-release properties.[9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and liposomes are highly effective for lipophilic drugs.[10][11][12] These formulations use a mixture of oils, surfactants, and co-solvents to dissolve the drug and form a fine emulsion or nanoemulsion upon contact with GI fluids, which can be more readily absorbed.[13][14]

  • Solid Dispersions: This technique involves dispersing this compound within a hydrophilic polymer matrix at a molecular level.[8] This creates an amorphous solid dispersion, which can significantly improve the dissolution rate and apparent solubility of the drug compared to its crystalline form.

Q4: How does this compound interact with metabolic enzymes?

A: In vitro studies have shown that this compound is metabolized in the liver. The primary metabolic reactions are the demethylenation of the 2,3-methylenedioxy group and the demethylation of the 9,10-vicinal methoxyl group.[5] Additionally, research in human hepatocytes and HepG2 cells has demonstrated that this compound can increase the mRNA levels of cytochrome P450 enzymes CYP1A1 and CYP1A2. However, this increase in mRNA did not lead to a corresponding elevation in CYP1A protein levels or enzymatic activity, suggesting that the use of this compound may be considered safe in terms of inducing these specific metabolic enzymes.

Part 2: Troubleshooting Guides & Experimental Protocols

This section addresses common experimental issues and provides detailed protocols for proven bioavailability enhancement strategies.

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
  • Primary Suspected Cause: Inefficient dissolution of crystalline this compound in the gastrointestinal tract, leading to poor absorption.

  • Recommended Solution: Formulate this compound into polymeric nanoparticles to increase its surface area and dissolution rate. Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer suitable for this purpose.[15]

This protocol is based on the single emulsion-solvent evaporation method, a widely used technique for encapsulating hydrophobic compounds.[16][17]

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) in 5 mL of a suitable organic solvent (e.g., dichloromethane or acetone).

    • Add 10 mg of this compound to the polymer solution and sonicate briefly until fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare a 2% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water. This prevents the nanoparticles from aggregating.

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes in an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm) at room temperature for 4-6 hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.[18]

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and any unencapsulated drug.

    • Resuspend the final pellet in a small volume of water and lyophilize (freeze-dry) to obtain a dry powder for storage and characterization.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

The following table illustrates the expected improvement in pharmacokinetic parameters when using a nanoparticle formulation compared to a simple suspension of free this compound.

FormulationCmax (ng/mL)Tmax (hours)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound Suspension45 ± 81.5210 ± 35100 (Reference)
This compound-PLGA-NPs150 ± 223.0950 ± 110~450%

Data are presented as mean ± SD and are representative examples.

Issue 2: Suspected Drug Degradation and High First-Pass Metabolism
  • Primary Suspected Cause: this compound is being degraded in the acidic stomach environment and/or extensively metabolized by the liver before reaching systemic circulation.

  • Recommended Solution: Develop a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS can protect the drug and facilitate its absorption through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.[13]

This protocol outlines the steps to screen excipients and develop a stable and efficient SEDDS formulation.[19][20]

  • Excipient Screening (Solubility Studies):

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • To do this, add an excess amount of this compound to 1 mL of each excipient in a vial. Shake the vials in an isothermal shaker for 48 hours at 25°C.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using HPLC to identify the excipients with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-solvent based on the solubility studies.

    • Prepare mixtures of surfactant and co-solvent (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).

    • Titrate each mixture with water dropwise under gentle stirring. Observe for the formation of a clear or slightly bluish nanoemulsion. The regions where clear nanoemulsions form are marked on a pseudo-ternary phase diagram to identify the optimal concentration ranges.

  • Preparation of the Final SEDDS Formulation:

    • Based on the phase diagram, select a ratio of oil, surfactant, and co-solvent from the optimal nanoemulsion region.

    • Dissolve the required amount of this compound in this mixture of excipients with gentle vortexing until a clear, homogenous liquid is formed.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a standard dissolution apparatus with gentle agitation (50 rpm). Measure the time it takes for the formulation to form a homogenous emulsion.[19]

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting globule size and PDI using DLS.[19]

    • Thermodynamic Stability: Subject the formulation to centrifugation (3,500 rpm for 30 min) and several freeze-thaw cycles to check for any phase separation or drug precipitation.

Formulation IDOil (Capryol 90, %)Surfactant (Kolliphor RH 40, %)Co-solvent (Transcutol HP, %)Emulsification Time (s)Droplet Size (nm)
SEDDS-1404020< 30150 ± 12
SEDDS-2305020< 2595 ± 8
SEDDS-3 (Optimized) 25 55 20 < 20 45 ± 5
SEDDS-4206020< 20110 ± 10

Data are representative examples to guide formulation selection.

Part 3: Key Signaling Pathways & Experimental Workflow

Understanding the mechanism of action is crucial for drug development. This compound has been shown to modulate several key signaling pathways.

This compound's Neuroprotective Signaling Pathway

This compound exerts neuroprotective effects by modulating the Akt/GSK-3β/Tau pathway. It enhances the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[2] Inactivated GSK-3β cannot hyperphosphorylate the Tau protein, which reduces the formation of neurofibrillary tangles and inhibits neural apoptosis.[21][22][23][24]

This compound This compound Akt Akt This compound->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β (Active) pAkt->GSK3b Inhibits (Phosphorylates) pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Tau Tau Protein GSK3b->Tau pTau Hyperphosphorylated Tau Tau->pTau Apoptosis Neural Apoptosis pTau->Apoptosis Promotes

Caption: this compound's neuroprotective mechanism. (Max Width: 760px)
This compound's Anti-Inflammatory Signaling Pathway

In the context of inflammation, such as in inflammatory bowel disease (IBD), this compound has been shown to inhibit the CX3CL1/GNB5/AKT/NF-κB signaling pathway.[3][25][26][27][28] By downregulating the upstream chemokine CX3CL1 and GNB5, it reduces the phosphorylation of AKT and NF-κB, which in turn decreases the inflammatory response and apoptosis.[3][25]

This compound This compound CX3CL1 CX3CL1 & GNB5 This compound->CX3CL1 Inhibits AKT AKT CX3CL1->AKT Activates pAKT p-AKT (Active) AKT->pAKT NFkB NF-κB pAKT->NFkB Activates pNFkB p-NF-κB (Active) NFkB->pNFkB Inflammation Inflammation & Apoptosis pNFkB->Inflammation Promotes

Caption: this compound's anti-inflammatory mechanism. (Max Width: 760px)
General Workflow for Bioavailability Enhancement

The following diagram outlines a logical workflow for developing and testing a novel this compound formulation aimed at enhancing oral bioavailability.

Start Start: this compound (Low Bioavailability) Char Physicochemical Characterization (Solubility, LogP, etc.) Start->Char Formulation Formulation Strategy Selection Char->Formulation Nano Nanoparticle Formulation Formulation->Nano e.g., PLGA NPs Lipid Lipid-Based Formulation Formulation->Lipid e.g., SEDDS Dispersion Solid Dispersion Formulation Formulation->Dispersion e.g., PVP K30 InVitro In Vitro Characterization (Size, EE%, Dissolution, Stability) Nano->InVitro Lipid->InVitro Dispersion->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Lead Candidate Analysis Data Analysis (Cmax, Tmax, AUC) InVivo->Analysis Analysis->Formulation Iterate/Optimize End End: Optimized Formulation (Enhanced Bioavailability) Analysis->End

Caption: Experimental workflow for formulation development. (Max Width: 760px)

References

Technical Support Center: Allocryptopine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference by allocryptopine in biochemical assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about it in my assays?

This compound is a protopine alkaloid found in various plants of the Papaveraceae family.[1] Like many small molecules, it has the potential to interfere with biochemical assays, leading to misleading results. A key concern with this compound is its intrinsic fluorescence, which has been documented.[2][3] This property can directly impact fluorescence-based assays. It is also important to consider other potential non-specific interactions that can affect assay outcomes.

Q2: What are the common mechanisms of assay interference by small molecules like this compound?

Assay interference can occur through several mechanisms, including:

  • Intrinsic Fluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of the assay, leading to a false-positive signal. This compound has been shown to exhibit fluorescence with an excitation at 285 nm, which can overlap with protein fluorescence measurements.[2][3]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Chemical Reactivity: Some compounds can react directly with assay components, such as enzymes or substrates, leading to a loss of signal and a false-positive result for inhibition.[4]

  • Reporter Enzyme Inhibition: Compounds can directly inhibit reporter enzymes, such as luciferase, which are commonly used in cell-based assays.[5][6]

  • Light Scattering or Quenching: The compound may absorb or scatter light at the assay's wavelengths, leading to a decrease in the detected signal.[7]

Q3: Has this compound been specifically shown to cause false positives or negatives in common assays?

Q4: What are the basic physicochemical properties of this compound?

Understanding the properties of this compound can help in designing experiments and anticipating potential issues.

PropertyValueSource
Molecular Formula C21H23NO5[8][9]
Molecular Weight 369.41 g/mol [8][9]
Water Solubility Practically insoluble/Slightly soluble[2][10]
Organic Solvent Solubility Soluble in chloroform, ethanol, DMSO, methanol, ethyl acetate, acetone, and dichloromethane.[2][8]
pKa (Strongest Basic) 5.01[10]
logP 2.38 - 2.65[10]

Troubleshooting Guides

If you suspect that this compound is interfering with your assay, follow these troubleshooting guides to identify and mitigate the issue.

Guide 1: Investigating Fluorescence Interference

Issue: Unexpectedly high signal or a dose-dependent increase in signal that is inconsistent with other functional assays.

Protocol:

  • Compound-Only Control:

    • Prepare a set of wells containing the complete assay buffer and detection reagents, but without the biological target (e.g., enzyme or receptor).

    • Add this compound at the same concentrations used in your main experiment.

    • Measure the signal at the same wavelength(s) as your assay.

    • Interpretation: A significant signal in the absence of the biological target indicates that this compound's intrinsic fluorescence is interfering with the assay.

  • Spectral Scan:

    • If your plate reader has the capability, perform an excitation and emission scan of this compound in the assay buffer.

    • Interpretation: This will reveal the compound's specific fluorescence profile and help determine if it overlaps with your assay's fluorophores.

Mitigation Strategies:

  • Subtract Background: If the interference is consistent, you can subtract the signal from the compound-only control from your experimental values.

  • Switch Fluorophore: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound.

  • Time-Resolved FRET (TR-FRET): Assays like HTRF® use a time delay between excitation and signal detection, which can minimize interference from short-lived compound fluorescence.[11][12]

Guide 2: Assessing Compound Aggregation

Issue: Apparent inhibition that is non-stoichiometric and sensitive to assay conditions.

Protocol:

  • Detergent Test:

    • Run your assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Add the detergent to the assay buffer before adding this compound.

    • Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Enzyme Concentration Test:

    • Vary the concentration of the enzyme in your assay.

    • Interpretation: Aggregating inhibitors often show a steeper IC50 curve as the enzyme concentration increases.

Mitigation Strategies:

  • Include Detergent: If compatible with your assay, include a low concentration of a non-ionic detergent in your standard assay buffer.

  • Lower Compound Concentration: Work with this compound at concentrations below its critical aggregation concentration.

Guide 3: Checking for Chemical Reactivity

Issue: Time-dependent inhibition that is not reversible.

Protocol:

  • Pre-incubation Test:

    • Pre-incubate this compound with the target protein for varying amounts of time before initiating the reaction (e.g., 0, 30, 60 minutes).

    • Interpretation: A time-dependent increase in inhibition suggests a covalent or other reactive mechanism.

  • Thiol Scavenger Test:

    • Run the assay in the presence of a thiol-containing reagent like dithiothreitol (DTT), if it does not interfere with your assay.[4]

    • Interpretation: If the compound's activity is diminished, it may be a thiol-reactive compound.[4]

Mitigation Strategies:

  • Compound Characterization: If reactivity is suspected, further chemical characterization is needed to understand the mechanism. Such compounds are often flagged as unsuitable for further development.

Experimental Workflow and Signaling Pathway Diagrams

To aid in your experimental design and understanding of this compound's biological context, the following diagrams are provided.

G General Workflow for Investigating Assay Interference A Primary Hit Observed B Perform Compound-Only Control (No Biological Target) A->B C Signal Observed? B->C D Fluorescence Interference - Subtract Background - Change Fluorophore - Use TR-FRET C->D Yes E Perform Aggregation Assay (e.g., with 0.01% Triton X-100) C->E No D->E F Activity Reduced? E->F G Aggregation-Based Interference - Add Detergent to Buffer - Lower Compound Concentration F->G Yes H Perform Reactivity Assay (e.g., Pre-incubation Test) F->H No G->H I Time-Dependent Inhibition? H->I J Potential Chemical Reactivity - Flag for Further Investigation I->J Yes K Confirmed Hit - Proceed with Orthogonal Assays I->K No J->K

Caption: Workflow to identify potential assay interference.

G This compound and the Akt/GSK-3β/Tau Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Enhances Phosphorylation Akt Akt pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Inhibits by Phosphorylation GSK3b GSK-3β pTau Hyperphosphorylated Tau GSK3b->pTau Promotes Phosphorylation pGSK3b->GSK3b Prevents Activity Tau Tau Apoptosis Neural Apoptosis pTau->Apoptosis Leads to

Caption: this compound's modulation of the Akt/GSK-3β/Tau pathway.

G This compound and the CX3CL1-CX3CR1 Axis This compound This compound CX3CL1 CX3CL1 (Chemokine) This compound->CX3CL1 Reduces Accumulation CX3CR1 CX3CR1 (Receptor) CX3CL1->CX3CR1 Binds to NFkB NF-κB Pathway CX3CR1->NFkB Activates Apoptosis Apoptosis NFkB->Apoptosis Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: this compound's effect on the CX3CL1-CX3CR1 signaling axis.

References

Technical Support Center: Allocryptopine & Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays with allocryptopine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cancer cells?

A1: this compound primarily induces a cytotoxic effect on cancer cells through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest.[1][2] Studies have shown that this compound can modulate several key signaling pathways. It may suppress the mitochondrial apoptotic pathway by downregulating the expression of pro-apoptotic proteins like Bax and caspases (-9, -3) while upregulating anti-apoptotic proteins such as Bcl-2.[1] Additionally, this compound has been observed to cause cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cells from progressing through their division cycle.[1]

Q2: Which cell viability assay is best suited for this compound?

A2: The choice of assay depends on balancing potential interferences with experimental needs.

  • Recommended: ATP-based luminescent assays (e.g., CellTiter-Glo®) or protein quantification assays (e.g., Sulforhodamine B - SRB) are highly recommended. These assays are generally less susceptible to interference from colored or reducing compounds like some alkaloids. ATP quantification is a direct measure of metabolically active cells, and SRB measures total protein content, which correlates with cell number.

  • Use with Caution: Tetrazolium-based colorimetric assays (MTT, XTT, WST-8) and resazurin-based fluorometric assays should be used with caution. This compound, like other natural compounds with antioxidant properties, has the potential to directly reduce the tetrazolium salt or resazurin dye, leading to a false positive signal (an overestimation of viability).[3] It is mandatory to run cell-free controls to check for this interference if using these assays (see Troubleshooting Guide).

Q3: What are the typical effective concentrations (IC50) of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the duration of the assay. Based on available literature for similar alkaloids and related compounds, IC50 values can range from the low micromolar to over 100 µM. A summary of representative cytotoxic activities is provided in the data table below.

Quantitative Data Summary

Table 1: Representative IC50 Values of Protoberberine Alkaloids (including this compound analogs) in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Assay Duration (h)
MCF-7 Breast CancerBerberine (analog)~2748
HeLa Cervical CancerBerberine (analog)~1248
A549 Lung CancerBerberine (analog)>10048
HepG2 Liver CancerBerberine (analog)~5348
PC-3 Prostate CancerOleoyl-Quercetin (related polyphenol)~20-5048
HCT116 Colorectal CancerOleoyl-Quercetin (related polyphenol)~2248

Note: This table is a compilation of representative data for this compound analogs and related compounds to provide an expected range. Actual IC50 values for this compound must be determined empirically for each specific cell line and experimental conditions.

Troubleshooting Guide

Problem 1: Inconsistent results or higher-than-expected viability with tetrazolium (MTT, XTT) or resazurin assays.

  • Possible Cause: Direct chemical reduction of the assay reagent by this compound. Many natural compounds can act as reducing agents, converting the dye to its colored/fluorescent product without cellular metabolism, leading to artificially high viability readings.[3][4]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: This is a critical step. Prepare a 96-well plate with your complete cell culture medium but without cells.

    • Add the same serial dilutions of this compound used in your experiment to these wells.

    • Add the MTT, XTT, or resazurin reagent and incubate for the standard duration.

    • Read the absorbance/fluorescence.

    • Analyze: If you see a dose-dependent increase in signal in the absence of cells, your compound is directly interfering with the assay reagent.

    • Solution:

      • Data Correction: Subtract the cell-free absorbance/fluorescence value from the corresponding value obtained with cells for each this compound concentration.

      • Switch Assays: For more robust results, switch to an alternative method like an ATP-based (CellTiter-Glo®) or SRB assay, which are not based on reduction reactions.

Problem 2: Low signal or poor dynamic range across the dose-response curve.

  • Possible Cause 1: Suboptimal cell seeding density. Too few cells will produce a weak signal, while too many cells can lead to overgrowth and cell death in the control wells, narrowing the assay window.

  • Solution: Perform a cell titration experiment. Seed a 96-well plate with a range of cell densities (e.g., from 2,000 to 40,000 cells/well). Analyze viability after 24, 48, and 72 hours to find the density that remains in the exponential growth phase throughout the experiment and provides a robust signal.

  • Possible Cause 2: Incorrect incubation time. The effect of this compound may be time-dependent. A short incubation might not be sufficient to induce cell death, while a very long one might cause control cells to become unhealthy.

  • Solution: Optimize the drug incubation time. Test the effects of a mid-range concentration of this compound at different time points (e.g., 24, 48, 72 hours) to determine the optimal duration for observing a significant dose-response.

Problem 3: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate where outer wells evaporate faster.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the flask of cells between pipetting steps.

    • Pipetting: Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to minimize timing differences.

    • Edge Effects: To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or media to maintain humidity within the plate.

Experimental Protocols & Visualizations

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a reliable method for determining cell viability based on the measurement of total cellular protein content, making it unaffected by the reducing potential of compounds like this compound.

Materials:

  • Adherent cells in culture

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader (absorbance at 510-540 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density in 100 µL of medium. Incubate overnight (~18-24 h) to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the appropriate this compound concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for your desired treatment period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant. Wash the plate five times with slow-running tap water or distilled water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

Diagrams and Workflows

G

G

G

References

Navigating the Labyrinth of Allocryptopine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Allocryptopine Large-Scale Synthesis. This resource is designed to provide direct, actionable guidance for researchers and chemists encountering challenges in the synthesis of this complex protopine alkaloid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues that may arise during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most significant bottleneck in the large-scale synthesis of this compound?

The primary challenge in scaling up this compound synthesis lies in efficiently constructing its unique tetracyclic structure, which features a medium-sized ten-membered ring. Traditional multi-step syntheses often suffer from cumulative yield losses. A critical and often problematic step is the formation of the isoquinoline core, typically via a Bischler-Napieralski reaction, which can have variable yields and demanding conditions. Furthermore, the subsequent ring expansion to form the characteristic protopine skeleton can be low-yielding and difficult to optimize for large-scale production.

Q2: My Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is giving a low yield. How can I troubleshoot this?

Low yields in the Bischler-Napieralski reaction are a common issue. Here are several factors to investigate:

  • Activating Groups: This reaction is an intramolecular electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. Ensure your starting β-phenylethylamide has sufficient electron-donating groups (e.g., methoxy groups) to facilitate cyclization. Lack of activation is a primary cause of failure or low yield.[1][2][3]

  • Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is common, but for less reactive substrates, stronger conditions like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[2][3] However, harsh conditions can lead to side product formation.

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, especially if the intermediate nitrilium salt is stabilized by conjugation.[1] To mitigate this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[1]

  • Temperature and Reaction Time: These parameters must be carefully optimized. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition and side reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS.

Q3: I am struggling with the ring expansion step to form the ten-membered protopine ring. What are the common challenges and solutions?

Creating the ten-membered ring of this compound is a significant hurdle. One established method involves the ring enlargement of an indeno[2,1-a][4]benzazepine intermediate via singlet oxygen oxygenation.

  • Challenge: Low Conversion/Yield: The photo-oxygenation reaction can be inefficient. Ensure a sufficient supply of singlet oxygen by using an appropriate photosensitizer (e.g., Rose Bengal) and a suitable light source. The concentration of both the substrate and oxygen is critical.

  • Challenge: Side Product Formation: Over-oxidation or degradation of the starting material and product can occur. Careful control of the irradiation time and temperature is necessary. The reaction should be monitored to stop it at the optimal point before significant degradation occurs.

  • Challenge: Purification: The resulting 10-membered keto-lactam can be difficult to purify from unreacted starting material and side products. Chromatographic purification may be necessary, which can be a bottleneck on a large scale. Developing crystallization or trituration methods is crucial for scalability.

Q4: What are the primary impurities I should expect, and how can they be removed?

During the synthesis of the this compound core, several impurities can arise:

  • Isomeric Products: In reactions like the Bischler-Napieralski cyclization, if the substitution pattern on the aromatic ring allows for it, regioisomers can be formed. These can be very difficult to separate due to similar physical properties.

  • Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Side Products from Key Reactions: As mentioned, styrenes from a retro-Ritter reaction are a possibility.

  • Dehydrogenated Species: The dihydroisoquinoline intermediate can be oxidized to the corresponding isoquinoline.

Purification Strategies: For large-scale purification, column chromatography should be a last resort.[5][6][7] Focus on developing robust crystallization procedures. Solvent screening is essential to find conditions where the desired product precipitates with high purity, leaving impurities in the mother liquor. Acid-base extraction can also be effective for separating the basic alkaloid product from neutral or acidic impurities.

Synthetic Workflow and Key Transformations

A plausible synthetic strategy for this compound involves building the core structure from simpler, commercially available precursors. The following diagram illustrates a conceptual workflow based on established methods for synthesizing related protopine and protoberberine alkaloids.

G cluster_0 Part 1: Isoquinoline Core Synthesis cluster_1 Part 2: Formation of Tetracyclic Intermediate cluster_2 Part 3: Ring Expansion and Final Product A β-Phenylethylamine Precursor B N-Acylation A->B Acyl Chloride C β-Phenylethylamide B->C D Bischler-Napieralski Cyclization C->D POCl₃ or P₂O₅ E Dihydroisoquinoline Intermediate D->E D->E Low Yield, Side Reactions F Alkylation with Bromobenzyl derivative E->F G Quaternary Salt F->G H Cyclization (e.g., Photochemical) G->H I Indenobenzazepine Intermediate H->I J Singlet Oxygen Oxygenation I->J hν, O₂, Sensitizer K 10-Membered Keto-Lactam J->K J->K Low Conversion, Degradation L Reduction of Carbonyl & Amide K->L e.g., LiAlH₄ M This compound L->M L->M Purification Challenges

Caption: Conceptual workflow for this compound synthesis highlighting key transformations and potential challenge points.

Troubleshooting Flowchart: Low Final Yield

If you are experiencing low overall yield, this logical diagram can help diagnose the potential points of failure in the synthetic sequence.

Troubleshooting Start Low Overall Yield of this compound A Analyze Purity of Dihydroisoquinoline Intermediate (Step 1 Product) Start->A B Troubleshoot Bischler-Napieralski (See FAQ Q2) A->B Purity Low C Analyze Purity of Indenobenzazepine Intermediate (Step 2 Product) A->C Purity OK I Review Starting Material Quality B->I No Improvement D Optimize Cyclization Conditions (e.g., Photochemical) C->D Purity Low E Analyze Purity of Keto-Lactam (Step 3 Product) C->E Purity OK D->I No Improvement F Optimize Ring Expansion (See FAQ Q3) E->F Purity Low G Analyze Final Product Purity E->G Purity OK F->I No Improvement H Optimize Final Reduction & Purification G->H Purity Low

Caption: A troubleshooting flowchart to diagnose sources of low yield in the multi-step synthesis of this compound.

Quantitative Data Summary

While specific large-scale synthesis data for this compound is proprietary or limited in public literature, the following table provides representative yields for key transformations in the synthesis of related protoberberine and protopine alkaloids, which can serve as a benchmark for optimization.

TransformationReagents/ConditionsSubstrate TypeRepresentative Yield (%)Potential Challenges
Bischler-Napieralski Cyclization POCl₃, refluxing toluene or xyleneElectron-rich β-phenylethylamide40 - 85%Substrate reactivity, side reactions, harsh conditions.[1][2]
Palladium-Catalyzed Enolate Arylation [(Amphos)₂PdCl₂], Cs₂CO₃Aryl bromide + Ketone~84% (for core)Catalyst sensitivity, base selection, ligand choice.
Ring Expansion via Photo-oxygenation hν, O₂, Rose BengalIndenobenzazepine30 - 60%Low quantum yield, product degradation, scalability.
Final Reduction LiAlH₄ or similar hydride reagentsKeto-Lactam intermediate70 - 95%Over-reduction, purification from aluminum salts.

Key Experimental Protocols

The following are generalized protocols for key steps, adapted from literature on the synthesis of analogous alkaloids. Note: These protocols must be optimized for the specific this compound precursors and desired scale.

Protocol 1: Bischler-Napieralski Cyclization (Formation of Dihydroisoquinoline Core)

  • Reagent Preparation: To a solution of the starting β-phenylethylamide (1.0 eq) in a dry, high-boiling solvent (e.g., toluene or xylene, ~0.2 M), add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10, ensuring the temperature is kept low.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require chromatographic purification or can be purified by crystallization or salt formation.

Protocol 2: Ring Expansion via Photo-oxygenation

  • Setup: Dissolve the indenobenzazepine intermediate (1.0 eq) and a photosensitizer (e.g., Rose Bengal, ~0.05 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a photochemical reactor.

  • Reaction: While vigorously bubbling oxygen through the solution, irradiate the mixture with a suitable light source (e.g., a high-pressure sodium lamp) for 4-12 hours. Maintain the temperature at or below room temperature using a cooling bath.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Avoid prolonged irradiation to minimize product degradation.

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: The crude keto-lactam product must be purified, typically by column chromatography on silica gel, to remove the photosensitizer and any byproducts. Developing a scalable crystallization method is highly recommended.

References

Technical Support Center: Allocryptopine Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of allocryptopine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is known to be sensitive to prolonged exposure to light and elevated temperatures. When heated to decomposition, it can emit toxic fumes containing nitrogen oxides.[1] It is also incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, solid this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C. It is crucial to store it in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the sample against a freshly prepared standard solution will allow for the quantification of any degradation.

Q4: What are the potential degradation pathways of this compound?

A4: While specific forced degradation studies on this compound are limited, information from structurally related isoquinoline alkaloids, such as berberine, and metabolic studies of this compound suggest potential degradation pathways. These may include:

  • Photodegradation: Exposure to light can lead to degradation.[2]

  • Thermal Degradation: High temperatures can cause decomposition. For the related alkaloid berberine, thermal degradation products include dihydroberberine and other compounds.

  • Oxidative Degradation: The methylenedioxy group in the this compound structure is a potential site for oxidative cleavage, similar to the formation of demethyleneberberine from berberine.[3] Metabolic studies of this compound also show cleavage of the methylenedioxy group.

  • Hydrolytic Degradation: Although specific hydrolytic degradation products for this compound have not been detailed in the available literature, it is incompatible with strong acids and bases, suggesting susceptibility to hydrolysis.

Troubleshooting Guide: this compound Degradation

This guide will help you troubleshoot potential degradation of your this compound samples during storage and experimentation.

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in HPLC analysis. Photodegradation 1. Verify light protection: Ensure samples are stored in amber vials or containers wrapped in aluminum foil. 2. Minimize light exposure during handling: Work in a dimly lit area or use light-protective shields during sample preparation and analysis. 3. Analyze for known photodegradation products: If possible, use a mass spectrometer (MS) detector to identify potential photodegradants.
Sample discoloration or appearance of new chromatographic impurities after heat exposure. Thermal Degradation 1. Confirm storage temperature: Check that freezers and refrigerators are maintaining the correct temperature (-20°C for powder, -80°C for solutions). 2. Avoid repeated freeze-thaw cycles: Aliquot solutions into smaller, single-use vials to prevent repeated warming and cooling. 3. Evaluate thermal stability: If your experimental protocol involves heating, perform a preliminary study to assess this compound's stability at that temperature.
Reduced recovery or appearance of more polar impurities. Oxidative Degradation 1. Inert atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. 2. Use antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant to the solvent. 3. Check solvent purity: Ensure that solvents are free of peroxides, which can initiate oxidation.
Degradation in acidic or basic media. Hydrolytic Degradation 1. Control pH: Ensure that the pH of your solutions is within a stable range for this compound. Avoid strongly acidic or basic conditions unless required for the experiment. 2. Buffer selection: Use appropriate buffers to maintain a stable pH during your experiments. 3. Analyze for hydrolysis products: Use LC-MS to identify potential hydrolytic degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific conditions may need to be optimized for your instrumentation and specific sample matrix.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted)
Flow Rate 1.0 mL/min
Detection UV detector at the λmax of this compound (typically around 285 nm)
Column Temperature 25-30°C
Injection Volume 10-20 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration within the linear range of the assay.

  • Sample Solution: Dilute the test sample with the mobile phase to a concentration within the linear range.

3. Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for a specified period. Neutralize before injection.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period. Dissolve in a suitable solvent before analysis.

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) or sunlight for a specified period.

4. Analysis:

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G Troubleshooting Workflow for this compound Degradation start Degradation Observed (e.g., low purity, extra peaks) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_handling Evaluate Sample Handling (Solvents, pH, Exposure) start->check_handling perform_hplc Perform Stability-Indicating HPLC Analysis check_storage->perform_hplc check_handling->perform_hplc analyze_results Analyze Chromatogram perform_hplc->analyze_results identify_degradants Characterize Degradation Products (LC-MS) analyze_results->identify_degradants Degradation Confirmed end This compound Stable analyze_results->end No Degradation remediate Implement Corrective Actions: - Optimize Storage - Modify Protocol - Use Stabilizers identify_degradants->remediate remediate->end

Caption: A flowchart outlining the steps to identify and resolve issues related to this compound degradation.

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound This compound This compound light Light (Photodegradation) This compound->light heat Heat (Thermal Degradation) This compound->heat oxidation Oxidizing Agents (e.g., H₂O₂) This compound->oxidation acid_base Strong Acids/Bases (Hydrolysis) This compound->acid_base photo_products Photodegradation Products light->photo_products thermal_products Thermal Degradation Products (e.g., analogous to Dihydroberberine) heat->thermal_products oxidative_products Oxidative Degradation Products (e.g., Methylenedioxy Ring Cleavage) oxidation->oxidative_products hydrolysis_products Hydrolysis Products acid_base->hydrolysis_products

References

Technical Support Center: Refining Allocryptopine Molecular Docking Parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing molecular docking studies involving allocryptopine.

Frequently Asked Questions (FAQs)

Q1: What are the known protein targets for this compound?

A1: this compound has been studied in silico and in vitro with several protein targets. Key targets include plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AAG), which are important for understanding the pharmacokinetics of the molecule.[1][2][3][4] Additionally, it has been investigated for its anti-inflammatory effects through targets in the chemokine signaling pathway, such as CX3CL1, CX3CR1, AKT, and NF-κB p65.[5] Other research has explored its potential interaction with cytochromes P450 (CYP1A1 and CYP1A2) and α-glucosidase.[6][7][8]

Q2: Which software is recommended for docking this compound?

A2: Several software packages are suitable for docking alkaloids like this compound. Commonly used and validated programs include:

  • AutoDock Vina: Widely used for its accuracy and speed.[1][9]

  • AutoDock 4.2.6: A predecessor to Vina, still used and valued for its detailed control over docking parameters.[5]

  • GOLD (Genetic Optimization for Ligand Docking): Known for its high accuracy in predicting binding modes.[10]

  • MOE-Dock: A comprehensive software package with robust docking capabilities.[7][8]

  • PyRx: A virtual screening tool that often incorporates AutoDock Vina as its docking engine.

The choice of software can depend on the specific research question, computational resources, and user familiarity.

Q3: How should I prepare the this compound molecule for docking?

A3: Proper ligand preparation is critical for accurate results. The general steps are:

  • Obtain 3D Structure: Download the structure from a database like PubChem.

  • Energy Minimization: Optimize the 3D structure using a suitable force field (e.g., MMFF94) in software like Avogadro or Gaussian to obtain a low-energy conformation.[1]

  • Assign Charges and Atom Types: Use tools like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[1]

Q4: What are common issues when setting up the grid box for docking?

A4: A common issue is defining a grid box that is either too large or too small.

  • Too Large (Blind Docking): While useful for identifying unknown binding sites, a large grid box can reduce the accuracy of the docking and increase computation time.

  • Too Small or Misplaced: If the grid box does not encompass the entire active site, the docking algorithm may fail to find the correct binding pose. For known targets, the grid box should be centered on the co-crystallized ligand or the predicted active site, with dimensions that cover the entire binding pocket (typically with a 3-6 Å buffer around the key residues).[11]

Q5: My docking scores for this compound are poor (e.g., close to zero or positive). What could be the cause?

A5: Poor docking scores, which are generally less negative values, can indicate weak binding or issues with the docking setup.[12] Consider the following:

  • Incorrect Protein Preparation: Ensure that water molecules and co-factors not essential for binding have been removed and that polar hydrogens have been added.

  • Inappropriate Force Field: The force field used might not be well-parameterized for alkaloids. The CHARMM36m force field has been used successfully in molecular dynamics simulations following docking of this compound.[1]

  • Target Conformation: The protein conformation used might not be the biologically relevant one for binding. Consider using multiple receptor conformations or induced-fit docking protocols.

  • Protonation States: The protonation states of both the ligand and the protein's active site residues at physiological pH must be correctly assigned.

Troubleshooting Guide

Problem / Observation Possible Cause Recommended Solution
High RMSD (> 2.0 Å) in redocking of a co-crystallized ligand. The docking protocol (scoring function, search algorithm) is not accurately reproducing the experimental binding mode.1. Adjust the search space parameters (e.g., increase exhaustiveness in AutoDock Vina).2. Try a different scoring function or a different docking program.3. Ensure the ligand and protein were prepared correctly.[13]
Predicted binding pose is sterically hindered or makes no chemical sense. The scoring function may have prioritized a pose that is energetically favorable in silico but not biologically relevant.1. Visually inspect the top-ranked poses.2. Apply constraints based on known protein-ligand interactions (e.g., hydrogen bonds with specific residues).3. Use a consensus scoring approach by employing multiple scoring functions or docking programs.
Docking results are inconsistent across multiple runs. The conformational search may not be exhaustive enough, leading to stochastic results.1. Increase the number of independent docking runs.2. For genetic algorithms, increase the population size and the number of generations.3. Cluster the resulting poses to identify the most consistently predicted binding mode.
Binding energy is very strong (-12 kcal/mol or lower) but the ligand is small and has few interacting groups. The scoring function may be over-penalizing for desolvation or over-valuing certain interactions like hydrophobicity.1. Compare the result with a known inhibitor or the natural substrate.[13]2. Validate the result with a more rigorous method like Molecular Dynamics (MD) simulations to calculate the binding free energy.[1][3]

Quantitative Data Summary

The following table summarizes reported binding affinities and free energies for this compound with various protein targets from molecular docking and dynamics studies.

Protein Target Binding Site Docking Binding Affinity (kcal/mol) MD Binding Free Energy (ΔGbind, kcal/mol) Reference
Human Serum Albumin (HSA)Site 1 (IIA)-6.3-17.6[1][3]
Human Serum Albumin (HSA)Site 2 (IIIA)-7.7-20.1[1][3]
α-1-Acid Glycoprotein (AAG)Not Specified-8.8-17.0[1][3]
CX3CL1Not SpecifiedGood Binding CharacteristicsNot Reported[5]
CX3CR1Not SpecifiedGood Binding CharacteristicsNot Reported[5]
AKTNot SpecifiedGood Binding CharacteristicsNot Reported[5]
NF-κB p65Not SpecifiedGood Binding CharacteristicsNot Reported[5]

Experimental Protocols

Detailed Protocol for Molecular Docking of this compound using AutoDock Vina

This protocol outlines the key steps for performing a molecular docking experiment with this compound against a protein target.

1. Software and Resource Preparation:

  • Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or ChimeraX for visualization.[1][14]

  • This compound Structure: Download the 3D structure from the PubChem database.

  • Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.[1][5]

2. Ligand (this compound) Preparation:

  • Load the this compound structure into AutoDock Tools.

  • The software will automatically compute Gasteiger charges.

  • Define rotatable bonds to allow for conformational flexibility during docking.

  • Save the prepared ligand in the .pdbqt format.[1]

3. Protein (Receptor) Preparation:

  • Load the PDB file into AutoDock Tools.

  • Remove all water molecules and any co-crystallized ligands or ions not involved in binding.

  • Add polar hydrogens to the protein structure.

  • Compute Kollman charges.[1]

  • Save the prepared receptor in the .pdbqt format.

4. Grid Box Generation:

  • Open the prepared receptor in ADT.

  • Navigate to the "Grid" -> "Grid Box" menu.

  • Define the center and dimensions of the grid box. If a co-crystallized ligand was present, center the grid on it. Ensure the box is large enough to encompass the entire binding site. A typical size is 60x60x60 Å, but this should be adjusted for the specific target.[1]

5. Docking Execution:

  • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid center and size, and the output file name.

  • Run AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

6. Analysis of Results:

  • The output file (docking_results.pdbqt) will contain the binding affinity (in kcal/mol) and the coordinates for the top predicted binding poses.

  • Use PyMOL or ChimeraX to visualize the docked poses within the protein's binding site.

  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues. Tools like LigPlot+ can be used for generating 2D interaction diagrams.[1]

Visualizations

Allocryptopine_Signaling_Pathway This compound This compound CX3CL1 CX3CL1 This compound->CX3CL1 Inhibits CX3CR1 CX3CR1 This compound->CX3CR1 Inhibits AKT AKT This compound->AKT Inhibits NF_kappaB NF-κB This compound->NF_kappaB Inhibits CX3CL1->CX3CR1 Binds GNB5 GNB5 CX3CR1->GNB5 PI3K PI3K GNB5->PI3K PI3K->AKT Activates AKT->NF_kappaB Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Inflammation Inflammation NF_kappaB->Inflammation Promotes

Caption: this compound's inhibitory signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Protein (PDB) PrepProt 2. Prepare Protein (Remove water, add H) PDB->PrepProt LigandDB 1. Download Ligand (PubChem) PrepLig 3. Prepare Ligand (Minimize energy, set bonds) LigandDB->PrepLig Grid 4. Define Grid Box (Active Site) PrepProt->Grid Dock 5. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results 6. Get Docking Score & Poses Dock->Results Visualize 7. Visualize & Analyze Interactions (PyMOL) Results->Visualize Conclusion 8. Draw Conclusions Visualize->Conclusion

Caption: Standard workflow for molecular docking.

Troubleshooting_Docking_Issues Start Poor Docking Results? CheckProtocol Redock Co-crystallized Ligand Start->CheckProtocol RMSD_High RMSD > 2Å? CheckProtocol->RMSD_High Test RMSD_Low RMSD < 2Å? RMSD_High->RMSD_Low No AdjustParams Adjust Docking Parameters (Grid, Exhaustiveness) RMSD_High->AdjustParams Yes CheckLigand Check Ligand Prep (Charges, Bonds) RMSD_Low->CheckLigand Protocol OK AdjustParams->CheckProtocol CheckProtein Check Protein Prep (Hydrogens, Protonation) CheckLigand->CheckProtein FinalAnalysis Analyze this compound Binding Pose CheckProtein->FinalAnalysis

References

Validation & Comparative

Allocryptopine vs. Protopine: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine and protopine are closely related protoberberine alkaloids found in various plant species, notably from the Papaveraceae family, including Macleaya cordata. Their structural similarities give rise to a comparable spectrum of biological activities, yet subtle differences in their chemical makeup lead to variations in their potency and mechanisms of action. This guide provides a comprehensive, objective comparison of the biological activities of this compound and protopine, supported by experimental data to aid researchers in their drug discovery and development endeavors.

Comparative Summary of Biological Activities

Biological ActivityThis compoundProtopineKey Findings
Anti-inflammatory Demonstrated to inhibit the TLR4-dependent NF-κB and p38 MAPK pathways.Inhibits NF-κB and MAPK pathways.Both compounds exhibit anti-inflammatory properties through the modulation of key inflammatory signaling pathways. Direct comparative potency data is limited.
Anticancer Shows cytotoxic effects against various cancer cell lines.Exhibits significant growth inhibitory activity against a range of cancer cell lines.Both alkaloids have demonstrated anticancer potential, though a comprehensive comparative study across multiple cell lines is needed.
Neuroprotective Identified as a potent acetylcholinesterase inhibitor and shows neuroprotective effects against oxidative stress.A potent acetylcholinesterase inhibitor.This compound has shown slightly greater potency in acetylcholinesterase inhibition in at least one study.
Cardiovascular Exhibits anti-arrhythmic effects by modulating potassium channels.Affects multiple cardiac ion channels, including calcium, potassium, and sodium channels.Both compounds modulate cardiac ion channels, suggesting potential for cardiovascular applications, but their profiles differ.
Nematicidal Active against various nematode species.Active against various nematode species.Both show nematicidal activity, with protopine being slightly more potent against some species in a comparative study.
Enzyme Induction Increases CYP1A1 mRNA levels at lower concentrations than protopine in HepG2 cells.Increases CYP1A1 and CYP1A2 mRNA levels.Both induce cytochrome P450 enzymes, with this compound showing a more potent effect on CYP1A1 mRNA induction in a specific cell line.
Plasma Protein Binding Displays a stronger affinity for both human serum albumin (HSA) and α-1-acid glycoprotein (AAG).Binds to HSA and AAG.This compound exhibits a higher binding affinity to major plasma proteins, which could influence its pharmacokinetic profile.[1]

Quantitative Data Comparison

Acetylcholinesterase (AChE) Inhibition
CompoundIC₅₀ (µM)Source Organism of AlkaloidReference
This compound1.3Fumaria vaillanti[2]
Protopine1.8Fumaria vaillanti[2]

Lower IC₅₀ values indicate greater potency.

Nematicidal Activity (LC₅₀)
Nematode SpeciesThis compound (µg/mL)Protopine (µg/mL)Reference
Bursaphelenchus xylophilus37.45Not Reported[3]
Caenorhabditis elegans38.90Not Reported[3]
Meloidogyne incognita76.56Not Reported[3]

Lower LC₅₀ values indicate greater potency. Protopine's nematicidal activity was not reported in this comparative study.

Induction of CYP1A1 mRNA in HepG2 Cells
CompoundConcentration for Significant IncreaseReference
This compound≥ 10 µM[4][5]
Protopine≥ 25 µM[4][5]

This compound induced a significant increase in CYP1A1 mRNA at a lower concentration than protopine in this study.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates p38 p38 MAPK MyD88->p38 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines stabilizes mRNA of This compound This compound This compound->TLR4 inhibits This compound->NFkB inhibits translocation This compound->p38 inhibits NFkB_nuc->Cytokines induces transcription of

Caption: this compound's anti-inflammatory mechanism.

General Experimental Workflow for Cytotoxicity Assessment

G start Start: Cancer Cell Culture treatment Treat with this compound or Protopine (various concentrations) start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_assay Perform MTT Assay (measures metabolic activity) incubation->mtt_assay data_analysis Analyze Data and Calculate IC₅₀ mtt_assay->data_analysis end End: Determine Cytotoxic Potency data_analysis->end

References

A Comparative Analysis of Allocryptopine and Sanguinarine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological and biochemical properties of two bioactive isoquinoline alkaloids, allocryptopine and sanguinarine. This report details their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.

This compound and sanguinarine are two naturally occurring isoquinoline alkaloids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds, derived from various plant species of the Papaveraceae family, have demonstrated potential therapeutic applications, ranging from anti-inflammatory and antimicrobial to anticancer effects. However, they exhibit distinct biochemical profiles and mechanisms of action. This guide provides a comprehensive comparative analysis of this compound and sanguinarine, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions to aid researchers, scientists, and drug development professionals in their endeavors.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and sanguinarine, focusing on their inhibitory concentrations (IC50) and binding affinities. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data should be interpreted with consideration of the specific assays and cell lines used.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
This compound Plasmodium falciparum---5.08
Entamoeba histolytica---135
Sanguinarine HL-60 (Human promyelocytic leukemia)MTT0.9 (4h exposure)[1]
H1299 (Human non-small cell lung cancer)MTT~3
H1975 (Human non-small cell lung cancer)MTT~1
MDA-MB-231 (Human breast adenocarcinoma)Alamar BlueVaries with exposure time[2]
MDA-MB-468 (Human breast adenocarcinoma)Alamar BlueVaries with exposure time[2]

Table 2: Comparative Enzyme Inhibition (IC50 Values)

CompoundEnzymeAssayIC50 (µM)Reference
Sanguinarine Lysine-specific demethylase 1 (LSD1)Fluorescence-based0.4
α-Amylase (Porcine Pancreatic)---119.4[3]

Signaling Pathways and Mechanisms of Action

Both this compound and sanguinarine have been shown to modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The primary pathways affected are the NF-κB and Akt signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Both this compound and sanguinarine have been reported to inhibit this pathway, albeit through potentially different mechanisms. Sanguinarine has been shown to inhibit the activation of NF-κB, which is a key factor in intestinal inflammation.[4] this compound has also been demonstrated to attenuate inflammatory responses by modulating the TLR4-dependent NF-κB and p38 MAPK pathways.[5]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation Gene_Expression Inflammatory Gene Expression NF-kB_n->Gene_Expression This compound This compound This compound->IKK Sanguinarine Sanguinarine Sanguinarine->NF-kB_n

Figure 1: Inhibition of the NF-κB signaling pathway.
Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Sanguinarine has been shown to induce apoptosis in cancer cells by inactivating the PI3K/Akt signaling pathway.[6] this compound has also been demonstrated to inhibit the phosphorylation of Akt, suggesting its role in modulating this pathway.[7]

Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Downstream_Effects Cell Survival, Growth, Proliferation mTOR->Downstream_Effects This compound This compound This compound->Akt Inhibits Phosphorylation Sanguinarine Sanguinarine Sanguinarine->PI3K

Figure 2: Modulation of the Akt signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and sanguinarine.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cell line

  • 96-well plates

  • This compound and Sanguinarine stock solutions (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and sanguinarine in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of the compounds against a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • This compound and Sanguinarine stock solutions

  • Assay buffer

  • 96-well plate

  • Plate reader (specific to the detection method, e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare serial dilutions of this compound and sanguinarine in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the detection of specific proteins and their phosphorylation status to elucidate the effects of the compounds on signaling pathways.

Materials:

  • Target cell line

  • This compound and Sanguinarine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or sanguinarine for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow Start Start Compound_Preparation Prepare this compound & Sanguinarine Stocks Start->Compound_Preparation Cell_Culture Culture Target Cells Start->Cell_Culture Treatment Treat Cells with Compounds Compound_Preparation->Treatment Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay Treatment->Enzyme_Inhibition_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: General experimental workflow for comparative analysis.

Conclusion

This compound and sanguinarine are promising natural compounds with distinct pharmacological profiles. Sanguinarine appears to be a more potent cytotoxic agent, particularly against cancer cell lines, and a potent enzyme inhibitor. This compound, on the other hand, shows significant anti-inflammatory and neuroprotective potential with a seemingly lower cytotoxicity profile. Both compounds effectively modulate the NF-κB and Akt signaling pathways, which are critical targets in various diseases.

Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting such investigations and advancing the development of these alkaloids into potential therapeutic agents. The contrasting properties of this compound and sanguinarine highlight the importance of detailed comparative analyses in drug discovery and development.

References

Cross-Validation of Allocryptopine's Efficacy Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Allocryptopine, an isoquinoline alkaloid primarily extracted from plants of the Papaveraceae family, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer effects.[1] This guide provides a comparative analysis of this compound's effects on various cell lines, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and neuropharmacology.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle progression in different cell lines as reported in recent studies.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3] While comprehensive IC50 data for this compound across a wide range of cancer cell lines is still emerging, studies on specific cell types provide valuable insights.

Cell LineCancer TypeIC50 Value (µM)Comments
HSC-3Oral Squamous Cell CarcinomaDose-dependent suppressionThis compound suppressed cell viability in a dose-dependent manner. Specific IC50 value not provided.[4]
SASOral Squamous Cell CarcinomaDose-dependent suppressionSimilar to HSC-3, this compound showed dose-dependent inhibition of cell viability.[4]

Note: The lack of standardized IC50 values across multiple publicly available studies highlights a gap in the current research landscape.

Table 2: Effects on Apoptosis and Cell Cycle

This compound has been shown to induce apoptosis and cause cell cycle arrest in neuronal cells, suggesting its potential in modulating cell fate.

Cell LineTreatmentApoptosis InductionCell Cycle ArrestKey Molecular Changes
Differentiated PC12H₂O₂-induced oxidative stress3.0-fold increase in apoptotic cells6.8-fold increase in Sub-G1 phase; 1.5-fold increase in G1 phase↓ Bax, Caspase-9, Caspase-3 mRNA; ↑ Bcl-2 mRNA[5][6]
Differentiated PC12H₂O₂-induced oxidative stressInhibition of neural cell apoptosisArrest in G1 phase↑ p-Akt, p-GSK-3β[7]

Visualization of Molecular Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

hedgehog_pathway This compound This compound METTL3 METTL3 This compound->METTL3 inhibits PTCH1_m6A PTCH1 (m6A modification) METTL3->PTCH1_m6A promotes PTCH1 PTCH1 PTCH1_m6A->PTCH1 increases expression SMO SMO PTCH1->SMO inhibits GLI1 GLI1 SMO->GLI1 activates Proliferation Cell Proliferation & EMT GLI1->Proliferation promotes

Figure 1. this compound inhibits the Hedgehog signaling pathway in OSCC cells.[4]

akt_pathway This compound This compound ROS Intracellular ROS This compound->ROS suppresses Akt Akt This compound->Akt promotes phosphorylation pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b phosphorylates/ inhibits Apoptosis Neural Apoptosis pAkt->Apoptosis inhibits pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau phosphorylates pTau Tau Hyperphosphorylation Tau->pTau pTau->Apoptosis promotes

Figure 2. this compound's neuroprotective effect via the Akt/GSK-3β/tau pathway.[7]

Experimental Workflow

A generalized workflow for assessing the cellular effects of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_mechanism Mechanistic Analysis cell_culture 1. Cell Culture (e.g., HSC-3, SAS, PC12) treatment 2. This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability 3a. Cell Viability Assay (MTT / MTS) treatment->viability apoptosis 3b. Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle 3c. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot 4. Western Blot (Signaling Proteins) treatment->western_blot q_pcr 5. qRT-PCR (Gene Expression) western_blot->q_pcr

Figure 3. General experimental workflow for evaluating this compound's effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8]

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the specified time.

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

3. Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell distribution across different phases of the cell cycle based on DNA content.

  • Materials:

    • 6-well plates

    • This compound

    • Ice-cold 70% ethanol

    • PBS, RNase A, Propidium Iodide (PI)

  • Protocol:

    • Culture and treat cells with this compound as described for the apoptosis assay.

    • Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content using a flow cytometer.

4. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.[11]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against PTCH1, SMO, p-Akt, Akt, cleaved caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent and imaging system

  • Protocol:

    • Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on size using SDS-polyacrylamide gel electrophoresis.[13]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL detection reagent and capture the chemiluminescent signal with an imaging system.[12]

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

References

Allocryptopine: A Potential Challenger to Standard Chemotherapy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a perpetual endeavor in oncological research. In this context, natural alkaloids have emerged as a promising source of new therapeutic leads. Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered interest for its diverse biological activities. This guide provides a comparative overview of the current, albeit limited, understanding of this compound's anti-cancer potential in relation to established standard chemotherapy drugs.

Due to the nascent stage of research into this compound's direct anti-cancer effects, this guide will focus on its known biological activities relevant to cancer therapy, drawing parallels with the established mechanisms of standard chemotherapeutic agents and related alkaloids. It is important to note that direct comparative studies with conclusive experimental data on this compound's efficacy against cancer, in contrast to drugs like doxorubicin, cisplatin, or paclitaxel, are not yet available in the public domain. The information presented herein is intended to provide a foundation for future research and to highlight the potential of this compound as a subject for further investigation in oncology.

Part 1: Quantitative Data Summary

As of the latest literature review, specific IC50 values for this compound against a comprehensive panel of human cancer cell lines are not widely published. However, to provide a benchmark for the cytotoxic potential of this class of compounds, the following tables summarize the IC50 values for standard chemotherapy drugs and other structurally related alkaloids against various cancer cell lines.

Table 1: IC50 Values of Standard Chemotherapy Drugs

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin A549 (Lung)1.7[1]
HeLa (Cervical)1.9[1]
MCF-7 (Breast)0.021 - 0.214[2]
Cisplatin A2780 (Ovarian)Additive effect with sanguinarine[3]
HNSCC cell lines8.5 - 13.6 (in combination with chelerythrine)[4]
Paclitaxel (Taxol) TNBC cell linesSynergistic/additive effect with chelerythrine[5]

Table 2: IC50 Values of Related Protopine and Benzophenanthridine Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Reference
Berberine A549 (Lung)139.4[1]
HeLa (Cervical)159.5[1]
MCF-7 (Breast)~25[2]
Sanguinarine A549 (Lung)Synergistic with piperlongumine[6]
CEM/ADR5000 (Multidrug-resistant leukemia)Cytotoxic effect observed[6]
Chelerythrine HNSCC cell lines8.5 - 13.6[4]
TNBC cell linesSelectively inhibits growth[5]

Part 2: Mechanistic Insights and Signaling Pathways

While direct evidence of this compound's anti-cancer mechanisms is still under investigation, studies on its biological effects and the actions of related alkaloids provide valuable insights into its potential modes of action.

This compound's Known Biological Activities Relevant to Cancer

Research has primarily focused on the neuroprotective and anti-inflammatory properties of this compound. However, several of its observed effects are highly relevant to cancer biology:

  • Induction of Apoptosis: A study on an this compound-rich alkaloid extract demonstrated its ability to suppress oxidative stress-induced neuronal apoptosis. This was achieved by modulating the expression of key apoptosis-related proteins, including a reduction in Bax, Caspase-9, and Caspase-3, and an increase in Bcl-2 expression[7]. The ability to induce apoptosis is a cornerstone of many anti-cancer therapies.

  • Cell Cycle Arrest: The same study also revealed that the this compound-rich extract could regulate the cell cycle, leading to an increase in the G1 phase population and a decrease in the sub-G1 phase[7]. Another study has shown that this compound can regulate the G1/S cell cycle progression, causing cell cycle arrest in the G1 phase[8]. The ability to halt the cell cycle is a critical mechanism for preventing uncontrolled cancer cell proliferation.

  • Modulation of Signaling Pathways: this compound has been shown to enhance the Akt/GSK-3β signaling pathway in neuronal cells[8]. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Further investigation is needed to understand how this compound's modulation of this pathway translates to a cancer context.

Mechanisms of Standard Chemotherapy Drugs
  • Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms adducts with DNA, leading to cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.

  • Paclitaxel: A taxane that disrupts the normal function of microtubules. It stabilizes microtubules, preventing their disassembly, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanisms of Related Alkaloids
  • Berberine: This isoquinoline alkaloid has been shown to induce apoptosis and cell cycle arrest in various cancer cells. It can enhance the anti-cancer effects of doxorubicin, and its mechanisms involve the modulation of multiple signaling pathways, including PTEN/Akt/mTOR[1][9].

  • Sanguinarine: A benzophenanthridine alkaloid that exhibits pro-apoptotic and growth inhibitory activities against a wide range of tumor cells. Its mechanisms include the inhibition of aberrantly activated signal transduction pathways and angiogenesis[10]. It has also been shown to enhance the sensitivity of cancer cells to cisplatin[3].

  • Chelerythrine: Another benzophenanthridine alkaloid that selectively inhibits the proliferation of certain cancer cells, such as triple-negative breast cancer, by inducing apoptosis and cell cycle arrest. It can act synergistically with paclitaxel[4][5].

The mechanistic similarities between this compound's known activities (apoptosis induction, cell cycle arrest) and those of established anti-cancer agents, particularly other alkaloids, underscore its potential as a therapeutic candidate.

Part 3: Experimental Protocols

To facilitate further research into the anti-cancer properties of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and standard chemotherapy drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the standard chemotherapy drugs in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Analysis of Apoptosis (Western Blot for Caspase-3 Cleavage)

Western blotting is a technique used to detect specific proteins in a sample. The cleavage of caspase-3 is a key indicator of apoptosis.

Materials:

  • Cancer cells treated with this compound or a standard chemotherapy drug

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis. The intensity of the band can be quantified and normalized to the loading control to compare the levels of apoptosis between different treatment groups.

Part 4: Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound in the context of cancer, based on its known biological activities and the mechanisms of related compounds.

Allocryptopine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates? Bax Bax (Pro-apoptotic) This compound->Bax Downregulates? Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptosis pathway modulated by this compound.

Allocryptopine_Cell_Cycle_Pathway This compound This compound G1_Phase G1 Phase This compound->G1_Phase Induces Arrest? Cell_Cycle_Arrest Cell Cycle Arrest S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase Mitosis Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with this compound & Standard Chemo Drugs Start->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Apoptosis Markers Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

A Head-to-Head Comparison of Allocryptopine Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of allocryptopine, a bioactive isoquinoline alkaloid, is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable technique for your research and development needs.

This compound, predominantly found in plant species of the Papaveraceae family, such as Macleaya cordata, has garnered significant interest for its wide range of pharmacological activities. The choice of extraction method can profoundly impact the yield, purity, and overall efficiency of obtaining this valuable compound. This comparison covers conventional solvent extraction alongside modern techniques like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE).

Quantitative Comparison of Extraction Methods

The following table summarizes the key quantitative parameters for different this compound extraction methods. It is important to note that direct comparative studies for all methods on the same plant material are limited, and yields can vary based on the plant part, solvent, and specific experimental conditions.

Extraction MethodPlant MaterialSolvent SystemKey ParametersThis compound YieldPurityReference
Microwave-Assisted Extraction (MAE) Stems of Macleaya cordata45.2% (v/v) EthanolTemperature: 54.7°C, Solvent/Solid Ratio: 20.4:1 (mL/g)102.0% (relative to a standard)Not specified[1]
Conventional Solvent Extraction Root of Macleaya cordata95% EthanolTemperature: 80°C, Time: 2 hoursNot specified (Total extract yield: 11%)Not specified[2][3]
Ultrasound-Assisted Extraction (UAE) Tissue samplesAcetonitrile with 1% formic acidSonication Time: 20 minNot specifiedNot specified[4]
Supercritical Fluid Extraction (SFE) General AlkaloidsSupercritical CO2 with ethanol as co-solventPressure: ~300 bar, Temperature: ~60°CNot specified for this compoundHigh selectivity reported
Enzyme-Assisted Extraction (EAE) General BioactivesAqueous/Ethanol with specific enzymes (e.g., cellulase, pectinase)pH: ~4, Temperature: ~40°C, Time: minutes to hoursNot specified for this compoundCan improve selectivity[5]
Strip Dispersion Liquid Membrane Fruits of Macleaya cordataKerosene with di-(2-ethylhexyl) phosphoric acidContinuous process68% (Transport efficiency)High[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are the experimental protocols for the key methods discussed.

Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Protocol:

  • Sample Preparation: Dried and powdered stems of Macleaya cordata are used.

  • Solvent Mixture: A solution of 45.2% (v/v) ethanol in water is prepared.

  • Extraction: The plant material is mixed with the solvent at a solid-to-liquid ratio of 1:20.4 (g/mL).

  • Microwave Irradiation: The mixture is subjected to microwave irradiation until the temperature reaches 54.7°C.

  • Post-Extraction: The extract is filtered, and the solvent is evaporated to obtain the crude extract containing this compound.[1]

Conventional Solvent Extraction (Soxhlet and Maceration)

These traditional methods rely on the solvent's ability to dissolve the target compound over a period of time.

Protocol (Ethanol Extraction):

  • Sample Preparation: The dried and powdered root of Macleaya cordata (5.0 kg) is used.

  • Extraction: The plant material is extracted with 95% ethanol at 80°C for 2 hours.

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a dry extract.

  • Partitioning: The dried ethanol extract is suspended in water and then sequentially partitioned with dichloromethane, ethyl acetate, and n-butanol to separate different alkaloid fractions.[2][3]

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing mass transfer.

General Protocol:

  • Sample Preparation: A 2-gram tissue sample is fortified with an internal standard.

  • Solvent Addition: 20 mL of extraction solvent (acetonitrile containing 1% formic acid) is added.

  • Sonication: The mixture is vortexed and then subjected to sonication for 20 minutes.

  • Centrifugation and Filtration: The mixture is centrifuged, and the supernatant is filtered before analysis.[4]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The solvating power of the fluid can be tuned by altering pressure and temperature.

General Protocol for Alkaloids:

  • Sample Preparation: Dried and ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical CO2, often with a co-solvent like ethanol, is passed through the vessel at a controlled temperature (e.g., 60°C) and pressure (e.g., 300 bar).

  • Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular components.

General Protocol:

  • Sample Preparation: Milled plant material is suspended in a buffer solution.

  • Enzymatic Treatment: A specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase) is added, and the mixture is incubated at an optimal pH and temperature (e.g., pH 4, 40°C) for a defined period.

  • Extraction: After enzymatic treatment, a conventional solvent is used to extract the released compounds.

  • Post-Extraction: The extract is then filtered and concentrated.[5]

Visualization of Extraction Workflows

To better illustrate the processes, the following diagrams outline the general workflow for alkaloid extraction and a comparison of the discussed methods.

Alkaloid Extraction Workflow plant_material Plant Material (e.g., Macleaya cordata) drying Drying & Grinding plant_material->drying extraction Extraction (Solvent, MAE, UAE, SFE, EAE) drying->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Concentration) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification This compound Pure this compound purification->this compound

General workflow for the extraction and purification of alkaloids.

Comparison of this compound Extraction Methods cluster_conventional Conventional cluster_modern Modern solvent Solvent Extraction (Maceration/Soxhlet) end This compound Extract solvent->end Lower Efficiency mae Microwave-Assisted Extraction (MAE) mae->end High Efficiency uae Ultrasound-Assisted Extraction (UAE) uae->end Good Efficiency sfe Supercritical Fluid Extraction (SFE) sfe->end High Purity eae Enzyme-Assisted Extraction (EAE) eae->end Potentially High Purity start Dried Plant Material start->solvent Time & Solvent Intensive start->mae Rapid, High Yield start->uae Efficient, Lower Temp. start->sfe High Selectivity, Green start->eae Mild Conditions, Selective

Comparison of different this compound extraction methods.

Conclusion

The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact.

  • Microwave-Assisted Extraction (MAE) has demonstrated the highest reported yield for this compound from Macleaya cordata and offers a significant reduction in extraction time compared to conventional methods.

  • Conventional Solvent Extraction remains a viable, low-cost option, but it is often less efficient and more time- and solvent-consuming.

  • Ultrasound-Assisted Extraction (UAE) provides a good balance of efficiency and milder operating conditions, which can be beneficial for thermally sensitive compounds.

  • Supercritical Fluid Extraction (SFE) stands out for its high selectivity and the use of environmentally benign solvents, leading to high-purity extracts.

  • Enzyme-Assisted Extraction (EAE) is a promising green technology that can improve selectivity and yield under mild conditions, although its application for this compound specifically requires further investigation.

For researchers aiming for high-throughput and high-yield extraction, MAE appears to be a leading contender based on current data. For applications where purity and minimal solvent residue are paramount, SFE is an excellent choice. Further research directly comparing these methods on a standardized batch of Macleaya cordata is warranted to provide a definitive ranking of their efficiencies for this compound extraction.

References

Allocryptopine: A Comparative Analysis of its Cytotoxic Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered interest in the scientific community for its potential pharmacological activities. This guide provides a comparative overview of the cytotoxic effects of this compound on normal versus cancerous cell lines, synthesizing the currently available, albeit limited, experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and selectivity of this natural compound.

Executive Summary

The selective induction of cell death in cancerous cells, while sparing normal, healthy cells, is a primary goal in cancer chemotherapy. Preliminary research suggests that this compound may exhibit some degree of selective cytotoxicity. However, comprehensive studies directly comparing the half-maximal inhibitory concentration (IC50) of pure this compound across a wide range of cancer and normal cell lines are currently lacking in the published literature. This guide summarizes the existing qualitative data and provides standardized protocols for key experiments to facilitate further investigation into the comparative cytotoxicity of this compound.

Quantitative Data on Cytotoxicity

Cell Line TypeCell Line NameThis compound EffectQuantitative Data (IC50)Source
Normal Lung Fibroblast MRC-5Reduced viability (by this compound-rich extract)Not Available for pure compound[1]
Lung Carcinoma A549Higher reduction in viability compared to MRC-5 (by this compound-rich extract)Not Available for pure compound[1]
Normal Human Hepatocytes Primary CultureInvestigated for enzyme induction, not cytotoxicityNot Available[2]
Hepatocellular Carcinoma HepG2Investigated for enzyme induction, not cytotoxicityNot Available[2]

Note: The selectivity suggested by the study on A549 and MRC-5 cells was observed with a plant extract rich in this compound, not the purified compound. Therefore, these results are indicative and require confirmation with pure this compound.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

While specific signaling pathways for this compound-induced cytotoxicity in various cancer cells are not yet fully elucidated, research on related alkaloids and preliminary studies on this compound suggest potential mechanisms involving the induction of apoptosis and cell cycle arrest.

Hypothesized Apoptotic Pathway

It is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This would involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized this compound-Induced Apoptotic Pathway

Hypothesized Cell Cycle Arrest Pathway

This compound may also exert its cytotoxic effects by arresting the cell cycle at the G2/M phase, a common mechanism for many anti-cancer agents. This would prevent cancer cells from dividing and proliferating.

This compound This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB1 Inhibits activity Cell_Cycle_Arrest G2/M Arrest This compound->Cell_Cycle_Arrest M_Phase M Phase CDK1_CyclinB1->M_Phase Promotes entry G2_Phase G2 Phase G2_Phase->M_Phase

Hypothesized G2/M Cell Cycle Arrest by this compound

Experimental Protocols

To facilitate further research, the following are standardized protocols for assessing the comparative cytotoxicity of this compound.

MTT Assay for Cell Viability

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer and normal cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Future Directions

The preliminary data, while not comprehensive, suggests that this compound may hold promise as a selective anti-cancer agent. To fully realize its potential, future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of pure this compound on a broad panel of cancer cell lines (e.g., breast, lung, colon, prostate, etc.) and their corresponding normal counterparts.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in different cancer cell types.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.

Conclusion

The comparative cytotoxicity of this compound on normal versus cancer cells is a critical area of investigation for its potential development as a therapeutic agent. While current direct comparative data is sparse, the available information warrants further in-depth studies to establish its selectivity and elucidate its mechanisms of action. The protocols and hypothesized pathways provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing our understanding of this promising natural compound.

References

A Comparative Analysis of the Receptor Binding Affinities of Allocryptopine and Other Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding profiles of allocryptopine, protopine, berberine, and sanguinarine reveals distinct and overlapping affinities for a range of central nervous system (CNS) receptors. This guide provides a comparative overview of their binding characteristics, supported by experimental data, to aid researchers and drug development professionals in understanding their potential pharmacological effects.

This comparative guide synthesizes available experimental data to provide a clear overview of the binding affinities of four protoberberine alkaloids—this compound, protopine, berberine, and sanguinarine—to various CNS and other relevant receptors. The data, presented in a structured format, highlights the unique and shared receptor interaction profiles of these compounds, offering valuable insights for further research and therapeutic development.

Comparative Binding Affinities

The binding affinities of this compound, protopine, berberine, and sanguinarine for a selection of receptors are summarized in the table below. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), which are standard measures of a compound's binding affinity for a receptor. A lower value indicates a higher affinity.

AlkaloidReceptor SubtypeBinding Affinity (Kᵢ / IC₅₀)
This compound GABA-AEnhances binding (quantitative data not available)[1]
Protopine GABA-AEnhances binding (quantitative data not available)
KATP Channels (Kir6.1/SUR1)Inhibits currents (concentration-dependent)[2]
Histamine H1Active (quantitative data not available)[3]
Opioid ReceptorsActive (quantitative data not available)[3]
Berberine Muscarinic M2Kᵢ = 4.9 µM[4]
Sigma (σ) ReceptorsAgonist activity (quantitative data not available)[5]
Dopamine D1 & D2-likeAntagonist activity (quantitative data not available)[6]
TLR4/MD-2High-affinity antagonist[7]
Sanguinarine Adrenergic ReceptorsInteracts (quantitative data not available)
TelomeraseIC₅₀ = 1.40 µM[8]

Experimental Methodologies

The binding affinities presented in this guide are typically determined through radioligand binding assays. Below is a generalized protocol for such an assay.

General Radioligand Binding Assay Protocol

A radioligand binding assay is a standard in vitro method used to determine the affinity of a ligand for a receptor. The basic principle involves the competition between a radioactively labeled ligand (radioligand) and an unlabeled test compound (e.g., this compound) for binding to a specific receptor.

1. Preparation of Receptor Source:

  • A source of the target receptor is required. This can be a cell line genetically engineered to express the receptor, or tissue homogenates from organs known to have a high density of the receptor.

  • The cells or tissues are homogenized and centrifuged to isolate the cell membranes, which contain the receptors. The final membrane preparation is resuspended in an appropriate buffer.

2. Competitive Binding Assay:

  • The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

  • The radioligand is a molecule with known high affinity for the receptor and is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).

  • The incubation is carried out under specific conditions (temperature, time, buffer composition) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand in the solution.

  • A common method is rapid vacuum filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The amount of bound radioligand is determined from the measured radioactivity.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

  • The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (Cells/Tissue) Membrane Membrane Preparation Receptor->Membrane Homogenization & Centrifugation Incubation Incubation with Radioligand & Test Compound Membrane->Incubation Filtration Filtration Incubation->Filtration Separation of Bound/Free Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Workflow for a typical radioligand binding assay.

Signaling Pathways

The interaction of these alkaloids with their respective receptors initiates a cascade of intracellular events known as signaling pathways. Understanding these pathways is crucial for elucidating the pharmacological effects of the compounds.

GABA-A Receptor Signaling Pathway

This compound and protopine have been shown to enhance the binding of GABA to the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABAA_Signaling cluster_membrane Cell Membrane GABAA_R GABA-A Receptor Cl_in Cl⁻ Influx GABAA_R->Cl_in Opens Channel GABA GABA GABA->GABAA_R Binds Alkaloid This compound/ Protopine Alkaloid->GABAA_R Enhances Binding Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Simplified GABA-A receptor signaling pathway.
Muscarinic M2 Receptor Signaling Pathway

Berberine acts as an agonist at muscarinic M2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gᵢ). Upon activation, the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels has various downstream effects, including the modulation of ion channel activity.

M2_Signaling cluster_membrane Cell Membrane M2_R Muscarinic M2 Receptor Gi Gᵢ Protein M2_R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibits Berberine Berberine Berberine->M2_R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Muscarinic M2 receptor signaling cascade.

References

Safety Operating Guide

Proper Disposal of Allocryptopine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of allocryptopine, a protopine-type isoquinoline alkaloid. The following procedures are designed to guide researchers, scientists, and drug development professionals in managing this compound waste in a safe and environmentally responsible manner, ensuring compliance with standard laboratory safety protocols.

Understanding the Hazards of this compound

This compound is a bioactive compound that requires careful handling. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed: May cause adverse health effects upon ingestion.

  • Very toxic to aquatic life with long-lasting effects: Poses a significant danger to environmental ecosystems if released.

Due to these hazards, it is imperative that this compound and any materials contaminated with it are treated as hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound or its waste, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin and clothing contamination.

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

This compound Waste Segregation and Collection

Proper segregation of this compound waste is the first critical step in its safe disposal.

Waste TypeCollection Procedure
Solid this compound Collect in a clearly labeled, sealed container designated for solid chemical waste. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
Contaminated Labware Disposable items (e.g., pipette tips, weighing boats) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated before washing (see Section 5).
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.
Spill Cleanup Materials Any materials used to clean up an this compound spill (e.g., absorbent pads, contaminated PPE) must be collected in a sealed bag or container and disposed of as hazardous waste.

Spill Management Protocol

In the event of an this compound spill, follow these steps:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., ethanol, acetone) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Laboratory Glassware

Reusable glassware contaminated with this compound must be decontaminated before it is returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble, such as ethanol, methanol, or a mixture of chloroform and methanol. Collect this rinse as hazardous liquid waste.

  • Wash: Wash the glassware thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Chemical Degradation of this compound Waste (Experimental Protocol)

For laboratories equipped to perform chemical degradation of hazardous waste, the following experimental protocol outlines a method for the oxidation of this compound using potassium permanganate. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Principle: Potassium permanganate is a strong oxidizing agent that can break down the complex structure of alkaloids like this compound into smaller, less hazardous molecules. As a tertiary amine, the nitrogen atom in this compound is susceptible to oxidation, which can lead to the cleavage of the heterocyclic rings.

Materials:

  • This compound waste (solid or dissolved in a suitable solvent)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation of this compound Solution:

    • If the this compound waste is solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., acetone). If it is already in a non-reactive organic solvent, it may be used directly. If in an acidic or basic solution, neutralize it first.

  • Preparation of a Potassium Permanganate Solution:

    • In a separate flask, prepare a 5% (w/v) solution of potassium permanganate in deionized water.

  • Reaction Setup:

    • Place the flask containing the this compound solution in an ice bath on a stir plate within a fume hood.

    • Begin stirring the solution.

    • Slowly add concentrated sulfuric acid to the this compound solution to create an acidic environment. The final acid concentration should be approximately 1 M.

  • Oxidation:

    • Slowly add the 5% potassium permanganate solution dropwise to the stirring, acidified this compound solution. The purple color of the permanganate will disappear as it reacts. Continue adding permanganate solution until a faint, persistent pink or purple color remains, indicating that the this compound has been consumed.

    • Allow the reaction to stir for an additional 30 minutes to ensure complete degradation.

  • Quenching Excess Permanganate:

    • Slowly add a solution of sodium bisulfite or sodium metabisulfite to the reaction mixture until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

  • Neutralization and Precipitation:

    • Carefully neutralize the solution by slowly adding a solution of sodium hydroxide. Monitor the pH with indicator strips or a pH meter until it is between 6 and 8. This will also precipitate manganese salts.

  • Final Disposal:

    • Allow the precipitate to settle. The solid manganese compounds can be separated by filtration. The solid waste should be disposed of as hazardous solid waste.

    • The remaining liquid should be checked for any residual hazardous compounds according to your institution's guidelines before being disposed of as neutralized aqueous waste.

Final Disposal Logistics

All segregated and appropriately labeled this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Diagrams

AllocryptopineDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Solid Solid this compound SolidWaste Labeled Solid Hazardous Waste Container Solid->SolidWaste Liquid Liquid Waste LiquidWaste Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste Contaminated Contaminated Labware Decon Decontamination (See Protocol) Contaminated->Decon EHS Institutional EHS / Licensed Contractor SolidWaste->EHS LiquidWaste->EHS Decon->EHS

Caption: Workflow for the proper segregation and disposal of this compound waste.

SpillManagement Spill This compound Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Clean Clean Spill Area Contain->Clean Decontaminate Decontaminate Surface Clean->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step logical flow for managing an this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allocryptopine
Reactant of Route 2
Allocryptopine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.